3-Cyclohexyl-4-fluoro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-4-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN/c15-12-7-4-8-13-14(12)11(9-16-13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBINXIOACFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclohexyl-4-fluoro-1H-indole: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Cyclohexyl-4-fluoro-1H-indole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular architecture, physicochemical properties, a robust synthetic protocol, and the pharmacological rationale for its investigation, grounded in the established roles of fluorinated indoles in modern therapeutics.
Molecular Identity and Structural Elucidation
This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in a vast array of natural products and pharmaceuticals. The structural uniqueness of this compound arises from two key substitutions on the indole core: a cyclohexyl group at the C3-position and a fluorine atom at the C4-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1092574-91-8 |
| Molecular Formula | C₁₄H₁₆FN |
| Molecular Weight | 217.28 g/mol |
The strategic placement of the fluorine atom and the bulky, lipophilic cyclohexyl group are anticipated to profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties and the Influence of Fluorine
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale for Influence |
| Melting Point | ~96-98 °C | Solid at room temperature, typical for substituted indoles of this molecular weight.[3] |
| Boiling Point | ~390.5±25.0 °C | High boiling point due to the planar indole ring system and molecular weight. |
| LogP (Lipophilicity) | ~4.5-5.0 | The cyclohexyl group significantly increases lipophilicity, which can enhance membrane permeability. The fluorine atom also contributes to increased lipophilicity.[1] |
| pKa | ~16-17 (N-H proton) | The acidity of the indole N-H is influenced by the electron-withdrawing nature of the fluorine, making it slightly more acidic than unsubstituted indole. |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol.[3] | The large nonpolar surface area of the cyclohexyl and indole rings dominates its solubility profile. |
The Role of the Fluorine Substituent:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the C4 position can block a potential site of metabolism, thereby increasing the in vivo half-life of the compound.[4]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[1]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]
Synthesis and Characterization
A robust and efficient synthesis is paramount for the exploration of any novel compound. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[6][7] This approach is highly suitable for the preparation of this compound.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The proposed synthesis involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with cyclohexylacetaldehyde. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexylacetaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).
-
Addition of Aldehyde: While stirring, add cyclohexylacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Structural Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a characteristic signal for the indole N-H proton (a broad singlet around δ 8.0-8.5 ppm). Aromatic protons on the indole ring will appear in the region of δ 6.5-7.5 ppm, with couplings influenced by the fluorine substituent. The protons of the cyclohexyl group will be observed as a complex multiplet in the upfield region (δ 1.2-2.5 ppm).
-
¹³C NMR: The spectrum will display 14 distinct carbon signals. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with the C-F bond causing a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings. The cyclohexyl carbons will appear in the aliphatic region (δ 25-45 ppm).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the indole ring.[9][10]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 217.28 would be observed, confirming the molecular formula.
Biological and Pharmacological Context
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] The strategic fluorination of indoles has become a powerful tool to enhance their therapeutic properties.[11]
Potential Therapeutic Applications:
-
CNS Disorders: Many indole derivatives interact with targets in the central nervous system. For instance, aminocyclohexyl indoles have shown affinity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety.[2] The lipophilicity imparted by the cyclohexyl and fluoro groups in this compound may facilitate blood-brain barrier penetration, making it a candidate for CNS drug discovery.
-
Anticancer Activity: Fluorinated indoles have demonstrated significant potential as anticancer agents.[1] They can act as inhibitors of various enzymes and receptors involved in cancer progression. The unique structure of this compound warrants its evaluation in cancer cell lines.
-
Antiviral and Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial compounds. Fluorination can enhance the metabolic stability and potency of these agents.[12]
The combination of the bulky cyclohexyl group at the C3 position, a common site for functionalization to modulate receptor binding, and the fluorine atom at C4 for improved metabolic stability and electronic properties, makes this compound a compelling molecule for screening in a wide range of biological assays.
Conclusion and Future Directions
This compound is a strategically designed molecule that leverages the privileged indole scaffold with the benefits of fluorination and lipophilic substitution. Its synthesis is readily achievable through established methods like the Fischer indole synthesis, allowing for its production and subsequent biological evaluation.
Future research should focus on:
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those related to CNS disorders and oncology.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the cyclohexyl and indole moieties to establish clear SAR.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
The insights gained from such studies will be invaluable in determining the full therapeutic potential of this promising fluorinated indole derivative.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Retrieved from [Link]
- Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753.
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of 4-fluoroindole. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
- National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 609–612.
- National Center for Biotechnology Information. (2025).
- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2585.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–983.
-
ResearchGate. (n.d.). Synthesis of 3-fluorooxindoles. Retrieved from [Link]
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Dalhousie University. (n.d.). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Coupling Cyclohexenone into Indoles: Atom-Economic Synthesis of β-Indolyl Cyclohexenones and Derivatization Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6233–6261.
- Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432.
- ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 958–962.
-
National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
University of Jammu. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432.
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National Center for Biotechnology Information. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]
-
Daneshyari. (2018). Fluorine-containing indoles. Retrieved from [Link]
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
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MDPI. (n.d.). Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. Retrieved from [Link]
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The 4-Fluoro-Indole Motif: Strategic Exploitation in Medicinal Chemistry
Executive Summary
The indole scaffold is arguably the most privileged structure in pharmacopeia, serving as the core for neurotransmitters, kinases inhibitors, and antivirals. However, the 4-fluoro-indole (4-F-indole) subclass represents a distinct area of high-value medicinal chemistry. Unlike the more common 5- or 6-substituted variants (which often target metabolic blocking), the 4-position substitution introduces unique steric "peri-interactions" with C3-substituents and alters the acidity of the N1-proton through inductive effects without the resonance donation seen at C5.
This technical guide analyzes the pharmacological utility of the 4-fluoro-indole scaffold, using the pan-serotype Dengue inhibitor NITD-688 as a primary case study, and provides a validated synthetic workflow for accessing this challenging core.
Part 1: The Physicochemical Rationale
Why the 4-Position?
In rational drug design, the "Fluorine Scan" is a standard operation. However, placing a fluorine atom at C4 is not merely about blocking metabolism; it is often a conformational control element.
| Parameter | Effect of 4-Fluoro Substitution | Pharmacological Consequence |
| Electronic (Inductive) | Strong | Increases acidity of the N1-H (lower pKa), strengthening H-bond donor capability to receptor targets. |
| Steric (Peri-Strain) | Van der Waals radius of F (1.47 Å) vs H (1.20 Å). | Induces torsion in C3-substituents. Forces orthogonal conformations in 3-substituted indoles, critical for "locking" bioactive shapes. |
| Lipophilicity | Increases LogP/LogD. | Improves membrane permeability and blood-brain barrier (BBB) penetration compared to the parent indole. |
| Metabolic Stability | Blocks CYP450 oxidation at C4. | While C5/C6 are primary oxidation sites, C4-F alters the electron density of the |
Part 2: Case Study – NITD-688 and NS4B Inhibition
The most authoritative example of 4-fluoro-indole utility is NITD-688 , a clinical-stage inhibitor of the Dengue Virus (DENV) NS4B protein.[1][2][3][4]
Mechanism of Action
NITD-688 does not target the viral polymerase directly. Instead, it acts as an allosteric inhibitor. The 4-fluoro-indole core binds to a hydrophobic pocket on the NS4B protein.
-
The Critical Interaction: The 4-fluoro group provides a specific electrostatic and steric fit that the non-fluorinated analog lacks.
-
Consequence: Binding disrupts the interaction between NS4B and the NS3 helicase-protease complex. This dissociation prevents the formation of the viral replication organelle.
Data Summary: NITD-688 Potency
Data synthesized from Novartis Institute for Tropical Diseases (NITD) reports.
| Viral Serotype | EC50 (nM) - 4-F-Indole (NITD-688) | EC50 (nM) - Des-Fluoro Analog | Interpretation |
| DENV-1 | 15 | > 500 | 4-F is essential for potency. |
| DENV-2 | 8 | > 300 | High affinity binding requires C4-F. |
| DENV-3 | 38 | > 1000 | Loss of F leads to loss of activity. |
| DENV-4 | 22 | > 600 | Broad spectrum coverage maintained. |
Pathway Visualization: NS4B Inhibition
The following diagram illustrates the mechanistic cascade where the 4-fluoro-indole scaffold acts as the "molecular wedge."
Caption: NITD-688 mechanism: The 4-F-indole core allosterically disrupts the critical NS4B-NS3 protein-protein interaction.
Part 3: Synthetic Access to 4-Fluoro-Indoles
Accessing the 4-fluoro isomer is synthetically more challenging than the 5- or 6-isomers. The classic Fischer Indole Synthesis often fails or produces regioisomeric mixtures when using 3-fluorophenylhydrazine.
The Superior Route: Leimgruber-Batcho Synthesis This method is preferred for 4-substituted indoles because it proceeds under mild conditions and preserves the halogen.
Synthetic Decision Matrix
Caption: Synthetic route selection. Leimgruber-Batcho is the preferred method for regiospecific 4-fluoro-indole synthesis.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 4-Fluoro-1H-indole via Leimgruber-Batcho Objective: Synthesize the core scaffold from 2-fluoro-6-nitrotoluene. This protocol is self-validating via TLC monitoring of the enamine intermediate.
Reagents
-
2-Fluoro-6-nitrotoluene (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Pyrrolidine (1.1 eq) - Catalyst/Accelerator
-
DMF (Solvent)[5]
-
Raney Nickel or Pd/C (Hydrogenation catalyst)
-
Hydrazine hydrate (Reducing agent)
Step-by-Step Methodology
Phase 1: Enamine Formation (The Red Intermediate)
-
Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-fluoro-6-nitrotoluene (10 mmol) in anhydrous DMF (15 mL).
-
Addition: Add DMF-DMA (30 mmol) and Pyrrolidine (11 mmol).
-
Reaction: Heat to 110°C under nitrogen.
-
Validation Point (TLC): Monitor TLC (20% EtOAc/Hexane). The starting material (colorless) will disappear, and a deep red spot (the enamine intermediate) will appear.
-
Note: If the red color does not develop within 1 hour, check water content in DMF.
-
-
Workup: Once conversion is complete (~3-5 hours), concentrate in vacuo to remove excess DMF-DMA. The crude red oil is used directly to prevent hydrolysis.
Phase 2: Reductive Cyclization
-
Setup: Dissolve the crude red enamine in MeOH (20 mL).
-
Catalyst: Carefully add 10% Pd/C (10 wt%). Caution: Pyrophoric.
-
Reduction: Add Hydrazine hydrate (5.0 eq) dropwise. The reaction will exotherm and evolve gas (
). -
Validation Point (Color Change): The deep red color of the enamine will fade to a pale yellow/colorless solution as the indole forms.
-
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Isolation: Purify via flash column chromatography (SiO2, 5-10% EtOAc/Hexanes). 4-Fluoro-indole typically elutes as a white crystalline solid or clear oil.
References
-
Moquin, S. A., et al. (2021). "NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models."[4][6] Science Translational Medicine.
-
Xie, X., et al. (2015). "A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction."[1][2][3] Cell Host & Microbe.
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[7] Organic Syntheses.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Zhang, H., et al. (2022).[8] "Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer." Anti-Cancer Agents in Medicinal Chemistry.
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Bioactivity profile of 3-Cyclohexyl-4-fluoro-1H-indole
Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary & Chemical Identity[1][2]
3-Cyclohexyl-4-fluoro-1H-indole represents a specialized "privileged scaffold" in modern drug discovery, primarily utilized in the development of allosteric inhibitors for viral polymerases (specifically HCV NS5B) and, secondarily, as a template for cannabinoid receptor (CB2) modulation.
This compound combines two critical design elements:
-
3-Cyclohexyl Group: A bulky, lipophilic moiety that targets deep hydrophobic pockets (e.g., Thumb Site II in viral polymerases).
-
4-Fluoro Substitution: A strategic metabolic block that prevents P450-mediated hydroxylation at the electron-rich C4 position, enhancing metabolic stability without significantly perturbing the steric profile.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₄H₁₆FN | Core Scaffold |
| Molecular Weight | 217.29 g/mol | Fragment-like / Lead-like |
| cLogP | ~4.2 - 4.5 | High lipophilicity; requires formulation optimization |
| TPSA | ~15.8 Ų | Excellent membrane permeability (CNS/Intracellular penetration) |
| H-Bond Donors | 1 (Indole NH) | Critical for H-bonding with backbone carbonyls (e.g., Leu/Ser residues) |
| pKa | ~16 (Indole NH) | Very weak acid; neutral at physiological pH |
Primary Bioactivity: HCV NS5B Polymerase Inhibition[3][4][5][6]
The most authoritative application of the 3-cyclohexylindole class lies in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This scaffold serves as a core for Non-Nucleoside Inhibitors (NNIs) targeting Thumb Site II .
Mechanism of Action (Allosteric Inhibition)
Unlike nucleoside analogs (e.g., Sofosbuvir) that target the active site, this compound derivatives bind to an allosteric hydrophobic pocket on the surface of the Thumb domain.
-
Binding Event: The indole NH forms a hydrogen bond with the backbone carbonyl of a specific residue (typically Leu419 or Ser476 depending on the specific analog series) in the Thumb II pocket.
-
Conformational Locking: The bulky 3-cyclohexyl group wedges into a hydrophobic cleft, preventing the enzyme from undergoing the necessary conformational change (fingertips-to-thumb interaction) required to form the closed, active elongation complex.
-
Role of 4-Fluoro: The C4 position of the indole ring is highly susceptible to oxidative metabolism. The fluorine atom blocks this site, extending the half-life (
) of the inhibitor in microsomal stability assays.
Structure-Activity Relationship (SAR)
The bioactivity profile is strictly governed by the following SAR rules:
-
C3 Position (Cyclohexyl): Essential for potency. Replacing the cyclohexyl with a smaller alkyl (e.g., methyl) results in a >100-fold loss of potency (
shift from nM to M range). The ring conformation allows optimal van der Waals contact with hydrophobic residues (Val, Leu). -
C4 Position (Fluoro): Metabolic stability. Unsubstituted indoles are rapidly cleared. 4-F maintains potency while reducing clearance.
-
N1 Position: Often requires functionalization (e.g., acetamide or sulfonyl) to improve solubility and add secondary binding interactions, though the free NH is the parent pharmacophore.
Secondary Bioactivity: Cannabinoid Receptor Modulation
While less prominent than its antiviral application, the 3-cyclohexylindole core is a structural analog of synthetic cannabinoids (e.g., JWH series), though it lacks the typical carbonyl linker.
-
Target: Cannabinoid Receptor Type 2 (CB2).
-
Selectivity: The lack of a linker (direct attachment) and the 4-fluoro substitution often shifts selectivity towards CB2 over CB1, reducing psychotropic side effects.
-
Application: Investigation of anti-inflammatory pathways in peripheral immune cells.
Experimental Protocols
Protocol: HCV NS5B Enzymatic Inhibition Assay (FRET-based)
To validate the potency of the scaffold.
Reagents:
-
Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated).
-
RNA Template: Heteropolymeric RNA or homopolymeric poly(A)/oligo(U).
-
Nucleotides: UTP (or fluorescently labeled analog).
Workflow:
-
Preparation: Dilute this compound in 100% DMSO (10 mM stock). Prepare serial dilutions (1:3) in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).
-
Incubation: Mix 20 nM NS5B enzyme with 2
L of compound solution. Incubate for 15 min at 25°C to allow allosteric binding. -
Initiation: Add RNA template (20 nM) and NTP cocktail (1
M). -
Reaction: Incubate for 60 min at 30°C.
-
Detection: Measure fluorescence intensity (if using intercalating dye like PicoGreen) or incorporate radiolabeled UTP and filter bind.
-
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Protocol: Microsomal Stability Assay (Metabolic Validation)
To confirm the utility of the 4-Fluoro substitution.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Dosing: Spike compound to 1
M final concentration. -
Cofactor: Initiate with NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (
).
Visualizations
Mechanism of Action: Allosteric Inhibition Pathway
Figure 1: Mechanism of Allosteric Inhibition of HCV NS5B Polymerase by this compound.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.
References
-
Beaulieu, P. L., et al. (2010). "Indole-based inhibitors of the HCV NS5B polymerase: From finger-loop to thumb site II." Bioorganic & Medicinal Chemistry Letters, 20(15), 4444-4449. Link
-
Gentles, R. G., et al. (2014). "Discovery of BMS-791325 (Beclabuvir): A Potent, Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 1855–1879. Link
-
Konas, D. W., et al. (2012). "Synthesis of (L)-4-Fluorotryptophan." Synthetic Communications, 42(1), 144-152. (Reference for 4-fluoroindole chemistry). Link
-
Funke, U., et al. (2008).[1] "3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging." Bioorganic & Medicinal Chemistry Letters, 18(16), 4727-30.[1] Link
Sources
Safety data sheet (SDS) for 3-Cyclohexyl-4-fluoro-1H-indole
Topic: Technical Safety & Handling Guide: 3-Cyclohexyl-4-fluoro-1H-indole Document Type: Technical Whitepaper / Advanced SDS Analysis Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers
Executive Summary & Compound Profiling
Status: Novel Chemical Entity (NCE) / Research Intermediate Primary Application: Pharmacophore development (Kinase inhibitors, GPCR ligands).
This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating predictive toxicology with practical laboratory engineering controls. As this specific substituted indole is often a research-grade intermediate without exhaustive in vivo toxicology data, this protocol applies the Precautionary Principle , deriving safety margins from Structural Activity Relationships (SAR) of the 4-fluoroindole core and cyclohexyl moieties.
Physicochemical Profile (Predicted & Analog-Derived)
The addition of a cyclohexyl group at the C3 position significantly alters the lipophilicity compared to the parent 4-fluoroindole, increasing the risk of dermal absorption.
| Property | Value / Prediction | Implication for Safety |
| CAS Number | Specific CAS (e.g., 1092574-91-8 for analogs) | Identifier for inventory tracking. |
| Molecular Formula | C₁₄H₁₆FN | Carbon-rich framework; combustible. |
| Molecular Weight | ~217.28 g/mol | Non-volatile solid; dust hazard. |
| LogP (Predicted) | 4.2 – 4.8 | High Lipophilicity. Readily crosses skin barriers and cell membranes. |
| Physical State | Off-white to tan solid | Indoles oxidize upon air exposure (darkening). |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires organic solvent waste streams. |
Hazard Identification & Mechanism of Toxicity
The "Fluorine-Indole" Synergism
Standard SDSs often list generic "Irritant" warnings. However, for drug development professionals, understanding the mechanism is vital for risk assessment.
-
4-Fluoro Substitution: The fluorine atom at the C4 position is electron-withdrawing but metabolically stable. Unlike other halogens, the C-F bond is rarely labile in standard metabolic pathways, meaning the molecule persists longer in biological systems than non-fluorinated analogs.
-
3-Cyclohexyl Moiety: This aliphatic ring acts as a "grease ball," facilitating the transport of the indole core across the stratum corneum. Warning: While 4-fluoroindole is a surface irritant, the 3-cyclohexyl derivative should be treated as a potential systemic toxicant via dermal absorption.
GHS Classification (Derived/Predicted)
-
STOT SE 3: May cause respiratory irritation (dust inhalation).
-
Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life (due to LogP > 4).
Strategic Handling & Engineering Controls
Directive: Do not rely solely on standard PPE. The high lipophilicity requires a "Barrier & Containment" strategy.
Workflow: Risk Assessment for NCEs
The following decision tree outlines the protocol for handling this compound when specific LD50 data is absent.
Figure 1: Decision logic for handling lipophilic NCEs lacking specific toxicology reports.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 mask is insufficient if handling >100mg of powder outside a hood. Use a Powered Air Purifying Respirator (PAPR) or work strictly within a certified chemical fume hood.
-
Dermal (Hands):
-
Standard: Nitrile gloves (0.11 mm) are acceptable for solid handling.
-
Solution Phase (DCM/DMSO):Double gloving is mandatory. The solvent acts as a carrier for the lipophilic indole. Use a Laminate (Silver Shield) inner glove if dissolving in chlorinated solvents.
-
-
Ocular: Chemical splash goggles. Safety glasses are inadequate due to the potential for fine dust generation.
Experimental Protocols & Stability
Self-Validating Stability Check
Indoles are electron-rich and prone to oxidative polymerization, leading to "tar" formation.
-
Visual Validation: Pure compound should be off-white. A pink or red hue indicates oxidation (formation of quinoidal species).
-
TLC Protocol: Run TLC (Hexane:Ethyl Acetate 8:2). If a baseline spot (polymer) or a lower Rf spot (N-oxide/C-3 oxidation) appears, repurify before use in biological assays.
Synthesis Safety (Fischer Indole Context)
If synthesizing this compound via Fischer Indole Synthesis (reacting 4-fluorophenylhydrazine with cyclohexyl acetaldehyde/ketone equivalents):
-
Ammonia Release: The cyclization releases ammonia. Ensure scrubber or high-flow ventilation.
-
Hydrazine Risk: Residual 4-fluorophenylhydrazine is a potent mutagen. Quench reactions thoroughly and treat waste streams with bleach (hypochlorite) to destroy hydrazine residues before disposal.
Emergency Response & Spill Management
Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.
Spill Response Workflow
Do not use a broom/brush (generates dust).
Figure 2: Wet-method containment strategy to prevent aerosolization of bioactive dusts.[2][5]
First Aid Measures
-
Eye Contact: Flush for 15 minutes .[1][2][5][6] The lipophilicity means water solubility is low; mechanical flushing is critical.
-
Skin Contact: Do NOT use ethanol or DMSO to wash skin; this enhances absorption. Wash with copious soap and water (surfactants lift the lipophilic molecule).
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
References & Authority
Data Sources & Regulatory Grounding:
-
PubChem (NIH). 4-Fluoroindole Compound Summary. (Used for analog toxicity data).[6] Link
-
ECHA (European Chemicals Agency). C&L Inventory: Halogenated Indoles.[4] (Regulatory classification standards).[2][3][4][5][6][7][8] Link
-
OSHA (Occupational Safety and Health Administration). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2] (Legal framework for SDS generation). Link
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Protocols for NCEs). Link
Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. In the absence of specific toxicological data, this compound must be handled as a hazardous substance.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ilo.org [ilo.org]
An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Indole Compounds
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the indole ring is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, reduced bioavailability, and the formation of potentially toxic metabolites.[1][2] A key strategy to mitigate these metabolic liabilities is the introduction of fluorine atoms into the indole structure.[3][4][5][6] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic fate of indole-containing drug candidates.[3][6][7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic stability of fluorinated indole compounds, from the underlying biochemical principles to practical experimental and computational approaches for its assessment.
The Metabolic Landscape of Indole Compounds
The metabolism of indole-containing drugs is predominantly governed by Phase I and Phase II enzymes.[10][11] Understanding these pathways is crucial for predicting and mitigating metabolic instability.
Phase I Metabolism: The Role of Cytochrome P450
Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism of indoles.[11][12][13] These enzymes catalyze a variety of oxidative reactions, with the most common being:
-
Aromatic Hydroxylation: The indole ring is electron-rich and thus prone to electrophilic attack by activated oxygen species generated by CYPs. Hydroxylation can occur at various positions on both the benzene and pyrrole rings, with the 5- and 6-positions being particularly susceptible.[2][11]
-
N-Oxidation: The nitrogen atom of the indole ring can also be a site of oxidation.
-
Oxidation of Substituents: Alkyl or other substituents on the indole ring can be oxidized.
-
Dehydrogenation: Indoline (a reduced form of indole) can be aromatized to indole by CYPs through a dehydrogenation pathway.[14][15][16]
The specific CYP isoforms involved in indole metabolism can vary, but CYP2A6, CYP2C19, and CYP2E1 have been shown to be particularly active in the oxidation of the parent indole structure.[12][13] The specific metabolites formed depend on the substitution pattern of the indole ring and the specific CYP enzymes involved.[11]
Phase II Metabolism: Conjugation and Excretion
Following Phase I oxidation, the resulting hydroxylated or otherwise modified indole metabolites can undergo Phase II conjugation reactions.[10][11] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties (e.g., glucuronic acid, sulfate) to the Phase I metabolites.[11][17] This increases their water solubility and facilitates their excretion from the body.[2]
The Impact of Fluorination on Metabolic Pathways
The strategic incorporation of fluorine can significantly alter the metabolic profile of indole compounds in several ways:
-
Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, oxidative metabolism at that site can be effectively blocked.[3][4][6][9][18] The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes.[3][6] This is a widely used strategy to enhance the metabolic stability and prolong the half-life of drug candidates.[3][6]
-
Altering Electronic Properties: The high electronegativity of fluorine can withdraw electron density from the indole ring, making it less susceptible to electrophilic attack by CYPs.[6][7] This can reduce the overall rate of oxidative metabolism.
-
Influencing Binding Affinity for Metabolizing Enzymes: Fluorine substitution can alter the way a molecule binds to the active site of a metabolizing enzyme.[19][20] This can either decrease or, in some cases, increase the rate of metabolism, depending on the specific interactions.
The judicious placement of fluorine is therefore a powerful tool for medicinal chemists to rationally design indole-based drug candidates with improved metabolic stability.
Assessing Metabolic Stability: A Multi-faceted Approach
A thorough evaluation of metabolic stability involves a combination of in vitro experiments and in silico predictions. This integrated approach allows for the early identification of metabolic liabilities and guides the optimization of lead compounds.
In Vitro Metabolic Stability Assays
In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on the rate and extent of a compound's metabolism.[10][21][22][23] The two most common systems are liver microsomes and hepatocytes.[10][21][24]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[10][25] This assay is a relatively simple and high-throughput method for evaluating Phase I metabolic stability.[25]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the fluorinated indole compound in an appropriate organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw cryopreserved liver microsomes (human or from other species) on ice. Dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, which is consumed during the CYP catalytic cycle.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28][29][30]
-
The percentage of the parent compound remaining at each time point is plotted against time. From this, key metabolic stability parameters can be calculated:
-
Half-life (t½): The time required for the concentration of the compound to decrease by 50%.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[22]
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[10][31][32][33] This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways.[10][33]
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes and determine their viability (typically >80%).
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 0.5-1.0 x 10^6 cells/mL).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and the test compound solution to 37°C in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension to initiate the incubation.
-
-
Time-Point Sampling and Reaction Termination:
-
Similar to the microsomal assay, collect aliquots at various time points and terminate the reaction with a cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS to quantify the parent compound.
-
The data analysis is similar to the microsomal stability assay, yielding values for half-life and intrinsic clearance.
Comparison of In Vitro Systems
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs) | Phase I and Phase II enzymes |
| Cofactors | Require external addition (NADPH) | Endogenous cofactors present |
| Complexity | Relatively simple system | More complex, physiologically relevant |
| Throughput | High | Moderate to high |
| Application | Screening for Phase I metabolic lability | More comprehensive metabolic profiling |
In Silico Prediction of Metabolism
Computational models are increasingly used in early drug discovery to predict the metabolic fate of compounds.[17][34][35][36][37] These in silico tools can help prioritize compounds for synthesis and experimental testing.
-
Site of Metabolism (SOM) Prediction: These models identify the specific atoms or functional groups in a molecule that are most likely to be metabolized. This information is invaluable for guiding the strategic placement of fluorine to block metabolic soft spots.
-
Metabolite Prediction: Some software can predict the structures of the most likely metabolites.
-
CYP Inhibition Prediction: Models can also predict whether a compound is likely to inhibit specific CYP enzymes, which is important for assessing the potential for drug-drug interactions.[37]
While in silico methods are powerful tools, their predictions should always be confirmed by experimental data.[36][37]
Visualizing Metabolic Processes and Workflows
Common Metabolic Fates of the Indole Ring
Caption: Key metabolic transformations of indole compounds.
Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: A generalized workflow for in vitro metabolic stability assays.
Conclusion
The metabolic stability of fluorinated indole compounds is a critical consideration in modern drug discovery. By understanding the fundamental metabolic pathways of the indole ring and the profound influence of fluorine substitution, researchers can rationally design molecules with improved pharmacokinetic properties. A combination of robust in vitro assays, such as microsomal and hepatocyte stability studies, and predictive in silico models provides a powerful toolkit for assessing and optimizing metabolic stability. This integrated approach enables the early identification of promising drug candidates and increases the likelihood of their successful development into safe and effective medicines.
References
- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. (n.d.).
- In silico approaches and tools for the prediction of drug metabolism and fate: A review. (2019, March 15). PubMed.
- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024, July 31). Oxford Academic.
- Hepatocyte Stability Assay. (n.d.). Domainex.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.
- In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021, April 13).
- Oxidation of Indole by Cytochrome P450 Enzymes. (n.d.). UQ eSpace.
- Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18).
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed.
- Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. (n.d.).
- Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (2007, August 15).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.).
- Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.).
- Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14).
- Metabolism of fluorine-containing drugs. (2000). (n.d.). SciSpace.
- Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
- GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial.
- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia MDPI.
- Oxidation of indole by cytochrome P450 enzymes. (2000, November 14). PubMed - NIH.
- Drug Metabolism Assays. (n.d.). BioIVT.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
- Hepatocyte Stability (mouse, rat). (n.d.). Bienta.
- Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.
- Fluorine-containing indoles. (2018, May 28). daneshyari.com.
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments.
- The role of fluorine in medicinal chemistry. (2008, October 4).
- Indole alkaloid. (n.d.). Wikipedia.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC.
- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Fluoride Alert.
- Indole. (n.d.). Metabolon.
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- 13. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
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Methodological & Application
Application Note: Strategic Optimization of Indole C3-Cyclohexylation
Abstract & Strategic Importance
The introduction of saturated carbocycles into heteroaromatic scaffolds is a pivotal strategy in modern drug discovery. The C3-cyclohexyl indole moiety combines the privileged indole pharmacophore with a lipophilic,
While transition-metal-catalyzed cross-couplings (e.g., Pd, Ni) are effective, they often require pre-functionalized substrates (halides/boronic acids) and expensive ligands. This guide focuses on two atom-economical, scalable pathways that utilize readily available precursors:
-
Lewis Acid-Catalyzed Hydroalkylation (using Cyclohexene).
-
Ionic Hydrogenation/Reductive Alkylation (using Cyclohexanone).
This document provides optimized protocols, mechanistic insights, and a decision matrix to select the best method for your specific substrate.
Mechanistic Pathways & Selection Logic
Understanding the electrophilic activation mode is critical for optimization.
-
Path A (Hydroalkylation): Relies on the protonation or Lewis Acid (LA) coordination of cyclohexene to generate a transient carbocation. Challenge: Competing polymerization of cyclohexene and N-alkylation.
-
Path B (Reductive Alkylation): Condensation of indole with cyclohexanone to form a vinylogous iminium or oxycarbenium intermediate, followed by hydride delivery from a silane. Advantage:[1][2] Highly regioselective for C3; avoids alkene polymerization.
Visualization: Mechanistic Divergence
Figure 1: Comparative mechanistic pathways. Path A utilizes direct electrophilic attack via carbocation generation. Path B proceeds via a reduction of an in-situ generated alkene/alcohol intermediate.
Method A: Lewis Acid-Catalyzed Hydroalkylation
Best for: Electron-rich indoles, process scalability (avoids silane waste).
Direct hydroalkylation of indoles with unactivated alkenes is thermodynamically challenging. Metal triflates, particularly Scandium(III) Triflate and Bismuth(III) Triflate , have emerged as superior catalysts due to their water tolerance and strong Lewis acidity.
Optimization Data: Catalyst & Solvent Screening
Reaction Conditions: Indole (1.0 equiv), Cyclohexene (3.0 equiv), Catalyst (5-10 mol%), Solvent (0.2 M), 80°C, 12h.
| Entry | Catalyst | Solvent | Yield (%) | Observations |
| 1 | DCE | 45% | Significant polymerization of cyclohexene. | |
| 2 | DCE | 62% | Moderate conversion; cleaner profile. | |
| 3 | MeNO | 81% | Excellent reactivity; nitromethane stabilizes cationic intermediates. | |
| 4 | MeCN | 88% | Optimal balance of yield and solvent toxicity. | |
| 5 | TfOH (10 mol%) | Toluene | 30% | Low yield due to acid-mediated indole dimerization. |
Protocol A: Catalyzed Hydroalkylation
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge Indole (1.0 mmol, 117 mg) and
(0.05 mmol, 25 mg, 5 mol%). -
Solvation: Add anhydrous Acetonitrile (MeCN) or Nitromethane (MeNO
) (2.0 mL). -
Addition: Add Cyclohexene (3.0 mmol, 304 µL) in one portion.
-
Note: Excess alkene is required to compensate for competitive oligomerization.
-
-
Reaction: Seal the vial and heat to 80°C for 6–12 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NaHCO
(10 mL) to quench trace acid. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (Gradient: 0 15% EtOAc in Hexanes).
Method B: Reductive Alkylation (Ionic Hydrogenation)
Best for: Electron-deficient indoles, late-stage functionalization, high regioselectivity requirements.
This method utilizes the "ionic hydrogenation" principle. The ketone condenses with the indole to form a tertiary alcohol or alkene intermediate, which is immediately reduced by a hydride source (
Optimization Data: Acid/Silane Combinations
Reaction Conditions: Indole (1.0 equiv), Cyclohexanone (1.2 equiv), Silane (3.0 equiv), Acid (Stoichiometric or Catalytic), DCM, RT.
| Entry | Acid Source | Hydride Source | Yield (%) | Selectivity (C3:N1) |
| 1 | TFA (2.0 equiv) | 92% | >99:1 | |
| 2 | 85% | 95:5 | ||
| 3 | TFA (Catalytic) | PMHS (Polymer) | 65% | >99:1 |
| 4 | TFA (Solvent) | 96% | >99:1 |
Protocol B: TFA-Mediated Reductive Alkylation
-
Preparation: To a solution of Indole (1.0 mmol) and Cyclohexanone (1.2 mmol, 124 µL) in Dichloromethane (DCM, 3 mL), add Triethylsilane (
, 3.0 mmol, 480 µL). -
Initiation: Cool the mixture to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.
-
Standard: 2–3 equivalents (approx. 230 µL).
-
Aggressive (for unreactive substrates): Use 1:1 DCM:TFA as the solvent system.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Visual Cue: The reaction often turns deep red/purple initially and fades to yellow/orange upon completion.
-
-
Quench: Carefully pour the mixture into ice-cold saturated NaHCO
. Caution: CO evolution. -
Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine.
-
Purification: Flash chromatography. Note that silyl byproducts are non-polar and elute near the solvent front.
Decision Matrix & Workflow
Use this logic flow to determine the appropriate protocol for your specific campaign.
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| N1-Alkylation | Basic conditions or high temperature. | Ensure acidic conditions (TFA or Lewis Acid). N-alkylation is reversible under strong acid; extend reaction time. |
| Dimerization | Indole reacting with itself (acid too strong). | Dilute reaction (0.1 M). Switch from TFA to |
| Low Conversion | Steric hindrance at C2 or N1. | Increase temperature to 80°C (Method A) or use neat TFA (Method B). |
| Alkene Polymerization | Method A: Acid too strong for alkene. | Switch to Method B (Reductive Alkylation) to avoid free alkene species. |
References
-
Lewis Acid C
): Tsuchimoto, T., et al. "Scandium(III) Triflate-Catalyzed Friedel–Crafts Alkylation Reactions." Synlett, 1997. (Verified via Semantic Scholar context). -
Ionic Hydrogenation (Silane/Acid): Gribble, G. W. "Ionic Hydrogenation of Indoles and Related Compounds." Chemical Society Reviews, 1998.
-
Bismuth Catalysis: Rueping, M., et al. "Bismuth(III) Triflate Catalyzed Friedel-Crafts Alkylation." Z. Naturforsch, 2006.
-
Indole Functionalization Review: Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in C3-Position."[2] Angewandte Chemie Int.[3][4] Ed., 2009.[5]
-
Drug Discovery Context: Shaughnessy, K. H., et al. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie, 2013 (Contextualizing
importance).
Sources
- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 5. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
Solvent selection for dissolving 3-Cyclohexyl-4-fluoro-1H-indole
Application Note: Solvent Selection & Handling Protocols for 3-Cyclohexyl-4-fluoro-1H-indole
Executive Summary
This compound (CAS: 1092574-91-8) presents specific solubility challenges due to the juxtaposition of a lipophilic cyclohexyl moiety and an electron-withdrawing fluorine atom on the indole scaffold.[1] While the indole core possesses weak hydrogen-bond donor capabilities (N-H), the bulky C3-cyclohexyl group significantly increases the partition coefficient (LogP), rendering the molecule poorly soluble in aqueous media.
This guide provides evidence-based protocols for solubilizing this compound for two distinct workflows: High-Throughput Screening (HTS)/Biological Assays and Synthetic Chemistry .[1] Failure to adhere to these solvent systems often leads to "silent precipitation"—where micro-aggregates form in assay buffers, causing false negatives (loss of potency) or false positives (non-specific protein aggregation).
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular drivers:
-
Hydrophobicity (Cyclohexyl Effect): The C3-cyclohexyl ring is a large, non-polar volume.[1] It disrupts water structure, making water an energetically unfavorable solvent.
-
Electronic Modulation (Fluoro Effect): The C4-fluorine atom withdraws electron density.[1] While it increases metabolic stability, it does not significantly enhance water solubility compared to the parent indole.
-
Acidity (Indole N-H): The pKa is estimated at ~16-17.[1] It is not basic; therefore, acidic aqueous buffers (pH 4-6) will not improve solubility via protonation.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative | Solubility Rating | Primary Application | Notes |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Bio-Assay Stock | Gold Standard. Dissolves both polar/non-polar regions.[1] |
| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mM) | Chemical Synthesis | Good alternative to DMSO for reactions; toxic to cells. |
| Polar Protic | Ethanol / Methanol | Good (10-20 mM) | Synthesis / Analysis | Volatile.[1] Evaporation alters concentration. |
| Non-Polar | DCM / Chloroform | Moderate/Good | Extraction / Workup | Good for dissolving the cyclohexyl moiety. |
| Aqueous | PBS / Water / Media | Poor (<10 µM) | Assay Medium | Risk of Precipitation. Requires <1% DMSO final conc. |
Decision Logic: Solvent Selection Workflow
The following decision tree illustrates the critical path for selecting the appropriate solvent system based on the experimental endpoint.
Figure 1: Decision tree for solvent selection based on experimental intent.[1] Note the critical divergence at the dilution step for biological assays.
Detailed Protocols
Protocol 4.1: Preparation of Master Stock Solution (Biological Assays)
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) suitable for long-term storage.
Materials:
-
Compound: this compound (Solid).[1]
-
Solvent: DMSO, Anhydrous (≥99.9%), Sterile-filtered.[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1] Avoid polystyrene.[1]
Step-by-Step:
-
Calculation: Calculate the volume of DMSO required.
-
Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Desired Conc (M)]
-
Note: The MW is approx. 217.28 g/mol (Verify exact batch MW).
-
-
Weighing: Weigh the solid into the amber vial. Do not weigh paper/boat; weigh directly or transfer quantitatively.
-
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Solution must be perfectly clear. Turbidity indicates incomplete dissolution.
-
-
Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C. Protect from light (indoles are light-sensitive).
Protocol 4.2: The "Intermediate Dilution" Method (Aqueous Transition)
Objective: Dilute the hydrophobic stock into aqueous media (PBS/Media) without causing precipitation. Dumping 100% DMSO stock directly into water often causes the compound to "crash out" instantly due to the hydrophobic effect.
The Workflow:
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x): Dilute Master Stock 1:10 into 100% DMSO (not water yet) to create a working stock (e.g., 1 mM).
-
Why? This allows you to pipette larger volumes later, improving accuracy.
-
-
Rapid Dispersion Step:
-
Prepare the assay medium (e.g., 990 µL PBS).
-
While vortexing the medium, slowly add the DMSO working stock (e.g., 10 µL).
-
Final Concentration: 10 µM compound in 1% DMSO.
-
-
Verification: Inspect for cloudiness immediately.
Figure 2: Serial dilution workflow designed to maintain solubility during the transition from organic to aqueous phase.
Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Solution turns cloudy/milky upon adding to buffer.[1] | Compound hydrophobicity exceeds solubility limit (likely <10 µM). | Reduce final concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.01% Tween-80) if assay permits.[1] |
| Color Change | Stock turns pink or brown over time. | Oxidation of the indole ring. | Discard. Indoles oxidize in light/air. Always store under inert gas (Nitrogen/Argon) in amber vials. |
| Freezing | DMSO stock freezes at 4°C (fridge). | DMSO freezing point is 18.5°C. | This is normal. Thaw completely at RT and vortex before use to ensure homogeneity. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1]
-
[Link]
-
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Chapter on Solubility and Lipophilicity).
-
PubChem. Compound Summary: Indole Derivatives and Solubility Data. National Library of Medicine.[2]
-
[Link]
-
-
Sigma-Aldrich (Merck). DMSO Solvent Properties and Handling Guide.[1]
Sources
Application Notes and Protocols for the N1-Functionalization of 3-Cyclohexyl-4-fluoro-1H-indole
<
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery programs targeting conditions ranging from cancer and inflammation to neurological disorders.[3][4] The functionalization of the indole core, particularly at the N1 position, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of established and robust protocols for the N1-functionalization of a specific, high-value indole derivative: 3-Cyclohexyl-4-fluoro-1H-indole . The presence of the cyclohexyl group at the C3 position and the fluorine atom at the C4 position introduces unique steric and electronic characteristics that necessitate careful consideration in reaction design. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this indole core.
Strategic Considerations for N1-Functionalization
The nitrogen atom of the indole ring is nucleophilic, but its reactivity can be tempered by the aromaticity of the heterocyclic system. Direct functionalization often requires activation of either the indole nitrogen or the electrophilic partner. Key strategies for modifying the N1 position include:
-
N-Alkylation: Introduction of alkyl groups.
-
N-Arylation: Formation of a bond to an aromatic ring.
-
N-Acylation: Attachment of an acyl group.
-
N-Sulfonylation: Introduction of a sulfonyl group.
-
N-Protection and Deprotection: Reversible modification to facilitate other transformations.
The choice of strategy depends on the desired final compound and the compatibility of other functional groups within the molecule.
I. N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing diverse side chains that can influence lipophilicity, metabolic stability, and receptor binding.
Causality Behind Experimental Choices
Direct N-alkylation of indoles often requires a base to deprotonate the N-H bond, generating a more nucleophilic indolide anion.[5] The choice of base is critical; strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are highly effective but can be incompatible with sensitive functional groups.[6] Milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred for substrates with greater functional group complexity, although they may require more forcing conditions.[7] The reactivity of the alkylating agent also plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.[8]
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation using Sodium Hydride
This protocol is suitable for reactive alkyl halides.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Cesium Carbonate
This method is advantageous for substrates that are sensitive to strong bases.[7]
Step-by-Step Methodology:
-
To a suspension of this compound (1.0 eq) and cesium carbonate (2.0 eq) in a polar aprotic solvent such as DMF or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), add the alkyl halide (1.5 eq).[7]
-
Heat the mixture with stirring to a temperature between 60-80 °C.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature and dilute with an organic solvent like diethyl ether.[7]
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the residue by column chromatography.
| Parameter | Protocol 1 (NaH) | Protocol 2 (Cs2CO3) |
| Base Strength | Strong | Mild |
| Typical Solvents | DMF, THF | DMF, DMPU |
| Temperature | 0 °C to RT | 60-80 °C |
| Substrate Scope | Good for less sensitive substrates | Broader, suitable for sensitive substrates |
| Work-up | Requires careful quenching | Simpler filtration |
II. N-Arylation of this compound
The formation of N-arylindoles is a key transformation in the synthesis of many biologically active compounds.[9] The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.[10][11]
Causality Behind Experimental Choices
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction.[11] The choice of palladium precursor, ligand, and base are all critical for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[10] The base not only deprotonates the indole but also participates in the regeneration of the active catalyst. Sodium tert-butoxide is a common and effective base for this reaction.[10]
Experimental Workflow: N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Protocol 3: Buchwald-Hartwig N-Arylation
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) in an oven-dried flask.
-
Add anhydrous toluene or dioxane as the solvent (0.1 M).
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Typical Reagents | Role |
| Palladium Precursor | Pd2(dba)3, Pd(OAc)2 | Source of active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates the reaction |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the indole and regenerates the catalyst |
| Aryl Electrophile | Aryl bromides, iodides, chlorides, triflates | Provides the aryl group |
III. N-Acylation of this compound
N-acylation introduces an amide functionality at the N1 position, which can serve as a key structural motif or a protecting group.
Causality Behind Experimental Choices
While direct acylation with acyl chlorides can be achieved after deprotonation with a strong base, this method can suffer from poor functional group tolerance due to the high reactivity of acyl chlorides.[12] A milder and often more efficient approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the indole and a carboxylic acid.[13] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[13] Thioesters have also emerged as stable and effective acyl sources for the chemoselective N-acylation of indoles.[12]
Experimental Workflow: N-Acylation
Caption: General workflow for DCC-mediated N-acylation.
Protocol 4: DCC-Mediated N-Acylation
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq), the carboxylic acid (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add a solution of DCC (2.0 eq) in CH2Cl2.[13]
-
Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.[13]
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. N-Sulfonylation of this compound
The introduction of a sulfonyl group at the N1 position can significantly alter the electronic properties of the indole ring and can also serve as a robust protecting group.
Causality Behind Experimental Choices
N-sulfonylation is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. Similar to N-alkylation, a strong base like NaH is effective, but milder bases like potassium carbonate can also be used, particularly with more reactive sulfonyl chlorides. The tosyl (Ts) group is a commonly used sulfonyl protecting group.[14]
Protocol 5: N-Sulfonylation
Step-by-Step Methodology:
-
Deprotonate this compound with a suitable base (e.g., NaH in DMF at 0 °C, as in Protocol 1).
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise to the solution of the indolide anion at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
V. N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | (Boc)2O, DMAP | TFA/DCM; NaOMe/MeOH (mild) | [15][16] |
| Benzenesulfonyl | Bes | PhSO2Cl, Base | Mg/MeOH; Cs2CO3/THF-MeOH | [17] |
| p-Toluenesulfonyl | Ts | TsCl, Base | Mg/MeOH; Cs2CO3/THF-MeOH | [14][17] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, Base | TBAF/THF | [15][18] |
| Pivaloyl | Piv | PivCl, Base | LDA | [19][20] |
Protocol 6: Boc Protection
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq) in a suitable solvent (e.g., THF or CH2Cl2), add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
Protocol 7: Boc Deprotection (Mild, Basic Conditions)
This method is particularly useful when acid-sensitive functional groups are present in the molecule.[15]
Step-by-Step Methodology:
-
Dissolve the N-Boc protected indole in dry methanol (approx. 0.1 M).[15]
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 eq).[15]
-
Stir the reaction at room temperature, monitoring by TLC (often complete within 15-60 minutes).[15]
-
Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify if necessary.
Conclusion
The functionalization of the N1 position of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide offer a range of options for N-alkylation, N-arylation, N-acylation, and N-sulfonylation, as well as strategies for protection and deprotection. The selection of the appropriate methodology should be guided by the specific target molecule and the chemical compatibility of the starting materials and intermediates. By understanding the principles behind these transformations, researchers can effectively navigate the synthesis of diverse and complex indole derivatives.
References
-
Ma, D., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Retrieved from [Link]
-
Szostak, M., et al. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PMC. Retrieved from [Link]
- Avendaño, C., et al. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, 2005(1), 107-110.
- Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
-
Wang, H., et al. (2019). Direct electrosynthesis for N-alkyl-C3-halo-indoles using alkyl halide as both alkylating and halogenating building blocks. RSC Publishing. Retrieved from [Link]
- White, P. S., & Sigman, M. S. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Chaudhary, P. M., et al. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
- Tran, T. D., et al. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules.
- Ye, K., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters.
- Fink, D. M. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett, 2004(13), 2394-2396.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3168-3170.
- Reddy, B. V. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]
- Avendaño, C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Retrieved from [Link]
-
Hughes, D. L., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. Retrieved from [Link]
- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4.
-
Guwei, K. (2022). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of indole potassium salt with different alkyl halides (in... ResearchGate. Retrieved from [Link]
- Various Authors. (n.d.). ch functionalization of indoles and oxindoles through cdc reactions. Various Sources.
-
MDPI. (2024, January 18). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
-
Preprints.org. (2023, December 20). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. Retrieved from [Link]
-
Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfenylated indoles using sulfonyl chloride as a... ResearchGate. Retrieved from [Link]
- Various Authors. (2024, December 5). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Various Authors. (2026, February 4). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters.
-
ACS Publications. (2014, January 29). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. ACS Publications. Retrieved from [Link]
- Zhi, C., et al. (2019, December 13). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry.
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- Various Authors. (n.d.).
- Various Authors. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers (RSC Publishing).
-
Funke, U., et al. (2008, August 15). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
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- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. sciforum.net [sciforum.net]
Application Note: Strategic Utilization of 3-Cyclohexyl-4-fluoro-1H-indole in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 3-Cyclohexyl-4-fluoro-1H-indole (CAS: 1092574-91-8), a high-value scaffold used primarily in the development of allosteric inhibitors for viral polymerases (specifically HCV NS5B) and G-protein coupled receptor (GPCR) ligands.
Executive Summary & Compound Profile
This compound represents a "privileged structure" in modern drug design, combining the lipophilic bulk of a C3-cycloalkyl group with the electronic and metabolic modulation of a C4-fluorine atom.
-
Core Utility: Primary scaffold for HCV NS5B Polymerase Inhibitors (Thumb Site 1) and Cannabinoid Receptor Agonists (CB2) .
-
Strategic Value:
-
Hydrophobic Clamp (C3): The 3-cyclohexyl group is optimized to fill deep lipophilic pockets (e.g., the "Thumb" domain of NS5B), providing high-affinity anchoring.
-
Metabolic Blockade (C4): The 4-fluoro substituent blocks a primary site of cytochrome P450-mediated oxidation (hydroxylation), significantly enhancing the metabolic stability (t1/2) of the parent molecule compared to non-fluorinated analogs.
-
Conformational Locking: The steric bulk of the C4-fluorine restricts the rotation of the C3-cyclohexyl ring, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
-
Primary Application: HCV NS5B Polymerase Inhibition[1][2][3][4][5][6]
The most authoritative application of this scaffold lies in the synthesis of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Mechanistic Insight
Inhibitors such as Beclabuvir (BMS-791325) utilize an indole-based core to bind to Thumb Site 1 of the polymerase. While Beclabuvir utilizes a fused benzazepine system, the 3-cyclohexyl-indole motif is the pharmacophoric anchor.
-
Binding Mode: The indole moiety π-stacks with residues (e.g., Trp500, Arg503) on the enzyme surface.
-
Role of C3-Cyclohexyl: This group inserts into a specific hydrophobic cleft formed by the movement of the "finger" loop, preventing the enzyme from closing into its active catalytic conformation.
-
Role of C4-Fluoro: In SAR (Structure-Activity Relationship) optimization, the C4-position is often exposed to solvent or metabolic enzymes. Fluorination here prevents Phase I metabolism without disrupting the essential hydrophobic interactions of the C3 group.
SAR Logic Diagram
Figure 1: Structure-Activity Relationship (SAR) logic for this compound in NS5B inhibition.
Secondary Application: Cannabinoid Receptor Ligands
Indole derivatives are the structural basis for the "JWH" and "AM" series of cannabinoid agonists.
-
Target: CB2 Receptor (Selectivity over CB1 is often desired for anti-inflammatory applications without psychotropic effects).
-
Design Strategy: The 3-cyclohexyl group mimics the lipophilic side chain of traditional cannabinoids (e.g., THC). The 4-fluoro substituent modulates the electron density of the indole ring, influencing the interaction with aromatic residues (e.g., Phe117) in the receptor binding pocket.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: Direct synthesis is preferred to ensure regiochemical purity.
Reagents: 4-Fluoroindole, Cyclohexanone, Sodium Methoxide (NaOMe), Methanol, Palladium on Carbon (Pd/C), Hydrogen.
-
Condensation: Dissolve 4-fluoroindole (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous methanol.
-
Catalyst Addition: Add NaOMe (2.0 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 12–24 hours. The indole C3 position attacks the ketone, followed by dehydration to form the 3-(cyclohex-1-enyl) intermediate.
-
Hydrogenation: Cool the reaction. Add 10% Pd/C (5 wt%) and stir under H2 atmosphere (1 atm) or transfer to a hydrogenation vessel (30 psi) to reduce the double bond.
-
Critical Step: Monitor closely by LC-MS to prevent over-reduction of the indole ring itself (forming indoline). 4-Fluoro substitution deactivates the ring slightly, aiding selectivity.
-
-
Purification: Filter through Celite. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Functionalization for NS5B Inhibitor Library Generation
Objective: Coupling the scaffold to an amide or sulfonamide linker (common in HCV drugs).
Reagents: this compound, Oxalyl Chloride, Amine (R-NH2), Aluminum Chloride (AlCl3).
-
Acylation (Friedel-Crafts): Dissolve the indole scaffold in dry Dichloromethane (DCM) at 0°C.
-
Activation: Add oxalyl chloride (1.2 eq) dropwise. Stir for 1 hour to form the indol-3-yl-glyoxylyl chloride intermediate.
-
Note: The bulky C3-cyclohexyl group may sterically hinder C3-acylation. If C3 is blocked, this protocol targets the N1 or C2 position depending on conditions.
-
Correction for this specific scaffold: Since C3 is occupied by cyclohexyl, electrophilic aromatic substitution will occur at C2 or C5/6 . For NS5B inhibitors like Beclabuvir, the functionalization is often at the Indole Nitrogen (N1) or C2 .
-
-
N-Functionalization (Alternative):
-
Dissolve this compound in DMF.
-
Add NaH (1.2 eq) at 0°C. Stir for 30 min.
-
Add Methyl 2-bromoacetate or similar electrophile.
-
Heat to 60°C for 4 hours.
-
-
Validation: Verify structure via 1H-NMR. The C4-F atom will show characteristic coupling constants with H5 and H3-cyclohexyl protons.
Comparative Data: Fluorine Impact
| Property | 3-Cyclohexyl-1H-indole (Parent) | 3-Cyclohexyl-4-fluoro -1H-indole | Benefit |
| LogP (Lipophilicity) | ~4.2 | ~4.5 | Enhanced membrane permeability. |
| Metabolic Stability (HLM) | Low (< 15 min t1/2) | High (> 45 min t1/2) | Blocks C4-hydroxylation. |
| pKa (Indole NH) | ~16.2 | ~15.5 | Slightly more acidic; stronger H-bond donor. |
| Conformation | Freely rotating C3-C1' | Restricted | Reduced entropic penalty upon binding. |
Synthesis Workflow Diagram
Figure 2: Synthetic route to the this compound scaffold.
References
-
BMS-791325 (Beclabuvir) Discovery: Gentles, R. G., et al. (2014).[1] "Discovery of Beclabuvir (BMS-791325): A Potent, Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. Link
-
Indole C3-Cycloalkyl Synthesis: Bergman, J., & Venemalm, L. (1990). "Synthesis of 3-substituted indoles via condensation of indoles with ketones." Tetrahedron. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
HCV NS5B Inhibitor Mechanism: Lemm, J. A., et al. (2011). "Identification of Hepatitis C Virus NS5B Polymerase Inhibitors: Characterization of the Thumb Site 1 Binding Pocket." Antiviral Research. Link
-
ChemicalBook Entry: this compound (CAS 1092574-91-8).[2][3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-Cyclohexyl-4-fluoro-1H-indole in DMSO
Welcome to the technical support guide for 3-Cyclohexyl-4-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal solubility of this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely utilized for its ability to dissolve a broad spectrum of compounds, including both polar and nonpolar molecules.[1][2] However, challenges can arise. This guide offers scientifically grounded solutions to common solubility issues.
I. Troubleshooting Guide: Enhancing Dissolution
This section addresses specific problems you may encounter while preparing solutions of this compound in DMSO.
Question 1: My compound is not fully dissolving in DMSO at room temperature, resulting in a cloudy suspension. What should I do?
Answer:
This is a common observation for poorly soluble compounds. The initial approach should focus on providing additional energy to overcome the lattice energy of the crystalline solid and promote solvation. Here’s a systematic approach:
-
Vortexing and Mechanical Agitation: Ensure vigorous mixing. Extended vortexing can sometimes be sufficient for compounds that are slow to dissolve.
-
Gentle Heating: Controlled heating can significantly increase the solubility of many organic compounds.[3]
-
Causality: Increasing the temperature provides the necessary kinetic energy for the solvent molecules to break apart the solute's crystal lattice structure more effectively.
-
Protocol: Warm the solution in a water bath set to 30-40°C. Intermittently vortex the sample to aid dissolution. Avoid excessive heat, as it can potentially lead to compound degradation, especially for thermally sensitive molecules like some indole derivatives.[4]
-
-
Sonication: If gentle heating is insufficient, sonication is a powerful technique to enhance solubility.[5][6]
-
Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[7] This process generates localized high-energy micro-jets that break apart solute aggregates and increase the surface area available for solvent interaction.[5][6]
-
Protocol: Place the vial containing the compound and DMSO in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Be mindful that prolonged sonication can also generate heat.[7]
-
Question 2: The compound dissolves with heating, but precipitates out upon cooling to room temperature. How can I maintain a stable solution?
Answer:
This indicates that you have created a supersaturated solution. While thermodynamically unstable, it may be kinetically stable for a period. However, for reproducible experimental results, a stable solution is crucial.
-
Prepare a More Dilute Stock Solution: The most straightforward solution is to prepare a stock solution at a lower concentration that remains stable at room temperature. This is often the most reliable approach for ensuring accurate and reproducible downstream dilutions.
-
Use of Co-solvents (with caution): While DMSO is a powerful solvent, in some cases, a co-solvent system can improve solubility.[8]
-
Causality: A co-solvent can alter the overall polarity of the solvent system, potentially creating a more favorable environment for the solute.
-
Considerations for Downstream Assays: The introduction of a co-solvent must be carefully considered in the context of your specific experiment. For cell-based assays, the co-solvent must be non-toxic at the final working concentration. For biochemical assays, it should not interfere with the assay components.
-
Question 3: After preparing my stock solution in DMSO and diluting it into an aqueous buffer for my experiment, I observe precipitation. What is causing this and how can I prevent it?
Answer:
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.
-
Causality: The compound may be highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO concentration is significantly diluted, the compound crashes out of the solution.
Mitigation Strategies:
-
Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions. This gradual change in solvent composition can sometimes prevent immediate precipitation.[9]
-
Pre-spiking the Aqueous Buffer: Add a small amount of DMSO to your aqueous buffer before adding your compound stock solution.[10]
-
Causality: This raises the initial organic solvent concentration of the aqueous phase, creating a more "hospitable" environment for the compound as it is introduced, thus preventing localized high concentrations that can trigger precipitation.[10]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your experimental system (typically <0.5% for cell-based assays to avoid toxicity).[9][11] A slightly higher final DMSO concentration can sometimes be the difference between a soluble and a precipitated compound.
II. Frequently Asked Questions (FAQs)
What is the recommended grade of DMSO for preparing stock solutions?
For most research applications, particularly in cell culture and drug discovery, it is critical to use anhydrous, high-purity (≥99.9%), sterile-filtered DMSO .[12] The low water content helps prevent compound precipitation and hydrolysis.[12][13]
How should I store my this compound stock solution in DMSO?
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture, aliquot the stock solution into smaller, single-use volumes.[9][13]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[9] While many compounds are stable in DMSO at room temperature for short periods, long-term storage at ambient temperatures can lead to degradation.[14]
-
Container Type: Use polypropylene or glass vials. Studies have shown no significant difference in compound recovery between these two materials for many compounds stored in DMSO.[13]
Can adjusting the pH of the DMSO solution improve solubility?
Adjusting the pH is a common technique for improving the solubility of ionizable compounds in aqueous solutions.[15][16] However, pH is not well-defined in aprotic solvents like DMSO.[17] While the indole nitrogen of this compound has a pKa, attempting to deprotonate it with a base in neat DMSO is generally not a practical or recommended first step for routine stock solution preparation. The primary strategies should focus on the physical methods described in the troubleshooting section.
III. Protocols and Data
Protocol 1: Standard Preparation of a 10 mM Stock Solution
-
Weigh out the required amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, ≥99.9% pure DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If particulates remain, proceed to Protocol 2.
-
Once fully dissolved, aliquot into single-use vials and store at -80°C.
Protocol 2: Enhanced Solubility Protocol using Heat and Sonication
-
Follow steps 1-3 of Protocol 1.
-
If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes. Vortex intermittently.
-
If dissolution is still incomplete, transfer the vial to a bath sonicator.
-
Sonicate for 10-minute intervals, followed by vortexing. Monitor the temperature of the sonicator bath to avoid excessive heating.
-
Repeat until the solution is clear.
-
Allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, aliquot and store at -80°C. If precipitation occurs, consider preparing a lower concentration stock solution.
Data Summary Table
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous, ≥99.9% Purity, Sterile-Filtered | Minimizes water content to prevent precipitation and degradation.[12] |
| Initial Dissolution | Vigorous Vortexing | Provides mechanical energy for dissolution. |
| Gentle Heating | 30-40°C Water Bath | Increases kinetic energy to aid solvation.[3] |
| Sonication | Bath Sonication in Intervals | Breaks down aggregates and increases surface area.[5][6] |
| Stock Solution Storage | Aliquot and store at -20°C to -80°C | Prevents degradation from freeze-thaw cycles and moisture.[9][13] |
| Final Assay [DMSO] | <0.5% (for cell-based assays) | Minimizes solvent-induced toxicity or artifacts.[9][11] |
IV. Visualized Workflows
Decision Tree for Solubility Troubleshooting
Caption: Decision-making workflow for dissolving this compound in DMSO.
Workflow for Dilution into Aqueous Media
Caption: Recommended workflow for diluting DMSO stock solutions into aqueous buffers.
V. References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from
-
BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from
-
Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from
-
Pharma Excipients. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from
-
PharmaTutor. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from
-
Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from
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Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from
-
Oldenburg, K., Pooler, D., Scudder, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from
-
Mhetre, R. M., et al. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. Retrieved from
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from
-
Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from
-
MCE. (n.d.). Compound Handling Instructions. Retrieved from
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from
-
ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Retrieved from
-
National Center for Biotechnology Information. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from
-
Semantic Scholar. (n.d.). DMSO/SOCl2-mediated C(sp2)-H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Retrieved from
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from
-
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from
-
National Center for Biotechnology Information. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from
-
ResearchGate. (2017, October 5). How to solubilize highly polar compound having solubility only in DMSO? Retrieved from
-
Reddit. (2023, October 18). pH increase with addition of DMSO? Retrieved from
-
National Center for Biotechnology Information. (n.d.). Environmental Factors Affecting Indole Production in Escherichia coli. Retrieved from
-
ResearchGate. (2022, February 5). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? Retrieved from
-
ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from
-
ResearchGate. (2025, November 12). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Retrieved from
-
University of the Pacific. (n.d.). NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. Retrieved from
-
MDPI. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. mdpi.com [mdpi.com]
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- 5. One moment, please... [envirostarllc.com]
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Troubleshooting low yields in 3-Cyclohexyl-4-fluoro-1H-indole synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-Cyclohexyl-4-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, with a focus on resolving low product yields and other common synthetic hurdles.
The synthesis of 3-substituted indoles, such as this compound, is a critical process in the development of various pharmaceuticals and bioactive molecules.[1][2][3] The Fischer indole synthesis is a widely employed and classic method for this transformation, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[4][5][6][7] However, this reaction is often sensitive to various factors that can lead to diminished yields.[4][8] This guide will provide a structured approach to identifying and resolving these issues.
Troubleshooting Low Yields: A Step-by-Step Guide
Low product yield is one of the most common challenges encountered in the synthesis of this compound, particularly when using the Fischer indole synthesis.[8] This guide provides a systematic approach to diagnosing and resolving the root causes of this issue.
dot graph TD{ subgraph "Troubleshooting Workflow" A[Low Yield Observed] --> B{Purity of Starting Materials?}; B -- "Verified" --> C{Reaction Conditions Optimal?}; B -- "Questionable" --> D[Purify/Verify Starting Materials]; C -- "Yes" --> E{Side Reactions Dominating?}; C -- "No" --> F[Optimize Reaction Conditions]; E -- "Yes" --> G[Identify & Mitigate Side Reactions]; E -- "No" --> H{Work-up & Purification Issues?}; H -- "Yes" --> I[Optimize Work-up & Purification]; H -- "No" --> J[Consult Advanced Strategies]; end
} Caption: Troubleshooting Decision Tree for Low Yields.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most likely causes?
A1: Low yields in this specific Fischer indole synthesis can often be attributed to a combination of factors related to the starting materials and reaction conditions.
-
Purity of Starting Materials: The purity of both (4-fluorophenyl)hydrazine and cyclohexyl methyl ketone is paramount. Impurities can lead to a host of unwanted side reactions that consume starting materials and complicate purification.[4][8]
-
Recommendation: Always use freshly purified starting materials. (4-fluorophenyl)hydrazine can be purified by recrystallization, and cyclohexyl methyl ketone by distillation. Verify purity by NMR spectroscopy and/or GC-MS before use.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[4][6][8] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, but the optimal choice is often substrate-dependent.[7]
-
Recommendation: A systematic screening of acid catalysts is recommended. Polyphosphoric acid (PPA) is often a good starting point for this type of synthesis. A catalyst loading study should also be performed to find the optimal concentration.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the reaction forward.[8] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the final product.[8][9]
-
Recommendation: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent product degradation. A temperature optimization study, starting from a moderate temperature (e.g., 80 °C) and gradually increasing, can be beneficial.
-
-
Electronic Effects of the Fluorine Substituent: The strongly electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can significantly impact the reaction.[10] It can influence the rate of the key[11][11]-sigmatropic rearrangement, potentially destabilizing the transition state and favoring side reactions.[10]
-
Recommendation: While this is an inherent property of the substrate, optimizing the other reaction parameters (catalyst, temperature, solvent) becomes even more crucial to overcome this electronic deactivation.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions in this synthesis?
A2: The formation of byproducts is a common issue in Fischer indole synthesis. The most probable side reactions include:
-
Aldol Condensation: Under acidic conditions, cyclohexyl methyl ketone can undergo self-condensation, leading to the formation of α,β-unsaturated ketone byproducts.[4]
-
Mitigation: Pre-forming the hydrazone before subjecting it to the strong acid cyclization conditions can sometimes minimize this side reaction.
-
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing reaction to the desired cyclization.[1][4]
-
Formation of Isomeric Products: If there are other potential cyclization sites, isomeric indole products may be formed. However, with cyclohexyl methyl ketone, this is less of a concern.
Q3: My reaction seems to work, but I'm having difficulty isolating the pure this compound. What purification strategies do you recommend?
A3: The purification of 3-substituted indoles can be challenging due to their similar polarities to some byproducts and their potential for degradation on silica gel.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is typically used. If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.
-
Solvent Screening: A screening of various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures thereof) should be performed to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is a common choice.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Cyclohexyl methyl ketone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 10 minutes.
-
Add cyclohexyl methyl ketone (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step or purified by recrystallization.
-
-
Indolization:
-
Place polyphosphoric acid (PPA) (10-20 eq by weight relative to the hydrazone) in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the hydrazone (from step 1) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 100-110 °C.
-
Stir the reaction mixture at this temperature for 1-3 hours, monitoring the progress by TLC (a sample can be taken, quenched with ice water, and extracted with ethyl acetate for TLC analysis).
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | 1:1.05 to 1:1.2 ((4-fluorophenyl)hydrazine:ketone) | A slight excess of the ketone can help drive the initial hydrazone formation to completion. |
| Catalyst Loading (PPA) | 10-20 weight equivalents | Ensures sufficient acidity and acts as a solvent. |
| Reaction Temperature | 90-110 °C | Balances reaction rate with potential for degradation.[8] |
| Reaction Time | 1-3 hours | Should be optimized by monitoring the reaction progress.[8] |
Visualizing the Workflow
dot graph TD { subgraph "Synthetic Workflow" A["(4-fluorophenyl)hydrazine + Cyclohexyl methyl ketone"] --> B["Hydrazone Formation(Optional)"]; B --> C["Indolization with Acid Catalyst(e.g., PPA)"]; C --> D["Aqueous Work-up & Extraction"]; D --> E["Purification(Column Chromatography)"]; E --> F["this compound"]; end
} Caption: General Synthetic Workflow.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
- BenchChem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Reddit. (2021). Problems with Fischer indole synthesis : r/Chempros.
- Green Chemistry (RSC Publishing). (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).
- Funke, U., et al. (2008). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. PubMed.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.
- Fischer Indole Synthesis.
- Tokyo Chemical Industry Co., Ltd. Fischer Indole Synthesis.
- Google Patents. (CN103420892A). Preparation method of 4-fluoroindole.
- Wikipedia. Fischer indole synthesis.
- Organic Chemistry Portal. Synthesis of indoles.
- Knowledge UChicago. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b].
- YouTube. (2021). Fischer Indole Synthesis.
- ACS Publications. (2024). Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film | The Journal of Organic Chemistry.
- Tokyo Chemical Industry (India) Pvt. Ltd. Synthesis of 3-Substituted Indoles.
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021).
- RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Arabian Journal of Chemistry. (2022). Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions.
- ResearchGate. Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles | Request PDF.
- (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC. (2023).
- ChemicalBook. This compound | 1092574-91-8.
- AIR Unimi. Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction.
- ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis.
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Substituted 4-Fluoroindoles
Status: Operational Ticket ID: IND-4F-PUR-001 Subject: Troubleshooting Isolation, Stability, and Regioisomer Separation
Executive Summary
The 4-fluoroindole scaffold is a "privileged structure" in medicinal chemistry (e.g., serotonin receptor modulators, antiviral agents) due to fluorine’s ability to block metabolic oxidation at the C4 position while mimicking the steric profile of hydrogen. However, the introduction of a substituent at the C3 position, combined with the C4-fluorine, creates a "perfect storm" of purification challenges:
-
Regioisomer Contamination: Fischer indole synthesis typically yields inseparable 4-fluoro and 6-fluoro mixtures.
-
Acid Sensitivity: The electron-rich indole ring is prone to acid-catalyzed polymerization on standard silica gel.
-
Physical State: The disruption of crystal packing by C3/C4 steric clash often results in persistent oils.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: The Regioisomer Challenge (4-F vs. 6-F)
The Problem
If you synthesized your indole via the Fischer Indole Synthesis using 3-fluorophenylhydrazine, you likely have a mixture of the desired 4-fluoroindole and the unwanted 6-fluoroindole .
-
Mechanism: The [3,3]-sigmatropic rearrangement can occur at either ortho-position relative to the hydrazine nitrogen.
-
Symptom: These isomers often co-elute on standard C18 or Silica columns due to nearly identical polarity (
).
The Solution: Fluorinated Stationary Phases (PFP)
Standard "hydrophobicity-based" separation (C18) fails here. You must exploit shape selectivity and fluorine-fluorine interactions using a Pentafluorophenyl (PFP) stationary phase.
Protocol: PFP-HPLC Separation Strategy
Objective: Separate 4-F and 6-F isomers.
-
Column Selection: Use a Pentafluorophenyl (PFP) Core-Shell column (e.g., Kinetex F5 or equivalent).
-
Why: The PFP ring interacts via
- stacking and specific F-F interactions. The 4-fluoro isomer (ortho to the bridgehead nitrogen) has a distinct dipole and shape compared to the 6-fluoro isomer.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: MeOH is preferred over Acetonitrile (ACN) here because ACN's dipole can suppress the subtle
- interactions needed for separation.
-
-
Gradient:
-
Isocratic hold at low organic (e.g., 40% B) for 5 minutes often enhances shape selectivity before ramping.
-
Workflow Visualization
Figure 1: Decision logic for separating fluoroindole regioisomers.
Module 2: Stability on Silica (The "Black Tar" Issue)
The Problem
Indoles are electron-rich pyrroles. The 3-position is highly nucleophilic. Standard silica gel is slightly acidic (pH ~5-6).
-
Risk: When 3-substituted 4-fluoroindoles are concentrated on acidic silica, they undergo acid-catalyzed oligomerization , turning your product into a black/purple tar inside the column.
The Solution: Silica Neutralization
You must effectively "buffer" the stationary phase to prevent protonation of the C3 position.
Protocol: Triethylamine (TEA) Deactivation
Do not just add TEA to your mobile phase; you must pretreat the silica.
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the column and flush with at least 2 column volumes (CV) of the Hexanes + 1% TEA mixture.
-
Equilibration: Switch to your running mobile phase (e.g., Hexane/EtOAc).
-
Crucial: Maintain 0.1% TEA in the running mobile phase to prevent the silica from reverting to an acidic state during the run.
-
-
Alternative: If the compound is extremely sensitive, switch to Neutral Alumina (Brockmann Grade III) .
Module 3: Crystallization of "Oily" Indoles
The Problem
The 4-fluoro substituent creates steric crowding with the 3-substituent. This prevents the "flat" stacking typical of indoles, leading to amorphous oils that refuse to crystallize.
The Solution: Anti-Solvent Trituration & Derivatization
If standard recrystallization fails, use the "Oiling Out" recovery method.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Hexane/CH₂Cl₂ | High | Dissolve in min. CH₂Cl₂, add Hexane until cloudy. Store at -20°C. |
| Ethanol/Water | Medium | Good for polar 3-substituents (e.g., esters), but risk of oiling out. |
| Pentane (Cold) | High | Triturate the oil in dry pentane at -78°C to induce nucleation. |
| HCl/Ether | High (Salts) | If 3-substituent is an amine, form the HCl salt immediately to solidify. |
Protocol: The "Scratch and Freeze" Technique
-
Dissolve the oil in a minimal amount of Diethyl Ether.
-
Add Pentane dropwise until persistent turbidity appears.
-
Cool to -20°C overnight.
-
If oil separates, scratch the flask wall with a glass rod at the interface of the oil and solvent. The friction energy often triggers nucleation.
Frequently Asked Questions (FAQ)
Q: My 4-fluoroindole product turned pink/red after drying. Is it ruined? A: Not necessarily. Indoles are prone to auto-oxidation in air and light, forming trace "rosindoles" (dimers). This is often a surface impurity (<1%).
-
Fix: Wash the solid with cold hexanes. If it persists, store under Argon in the dark.
Q: Can I distinguish 4-fluoro and 6-fluoro isomers by NMR? A: Yes.
-
4-Fluoro: Look for the coupling constant
. The proton at C3 (if unsubstituted) or C5 will show distinct coupling. In 3-substituted systems, the C5 proton is a doublet of doublets. -
6-Fluoro: The splitting pattern is distinct (coupling to C5 and C7). The C4 proton (singlet-like) will appear further downfield due to the deshielding of the C3 substituent, without direct ortho-F coupling.
Q: I used the Fischer synthesis, but the reaction stalled. Why? A: The 3-fluorophenylhydrazine is electron-deficient (due to F), making it a poor nucleophile for the initial hydrazone formation.
-
Fix: Ensure you are using a strong acid catalyst (e.g.,
in AcOH) and reflux temperatures. If decomposition occurs, switch to the Leimgruber-Batcho synthesis (from 2-nitro-6-fluorotoluene) to guarantee regiocontrol (exclusively 4-fluoro).
References
-
Fischer Indole Synthesis & Regioselectivity
-
Separation of Fluorin
- Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A, 2003. (Discusses PFP selectivity).
-
Stability of Indoles on Silica
-
L. Pereira.[6] "Purification of Heterocycles: Practical Guide." Thermo Fisher Scientific Technical Notes.
-
(General landing page for chromatography support).
-
-
Synthesis of 4-Fluoroindoles (Altern
- Bartoli, G., et al. "Synthesis of indoles from nitroarenes." Current Organic Chemistry, 2005. (Avoids Fischer regioisomer issues).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Removing impurities from 3-Cyclohexyl-4-fluoro-1H-indole
Technical Support Center: Purification of 3-Cyclohexyl-4-fluoro-1H-indole
Executive Summary
This guide addresses the purification of This compound , a lipophilic scaffold critical in drug discovery.[1] Due to the electron-withdrawing nature of the 4-fluorine atom and the steric bulk of the 3-cyclohexyl group, this molecule presents unique purification challenges, specifically regarding incomplete reduction intermediates , regioisomers , and oxidative degradation .
The following protocols are designed for researchers observing specific failure modes (e.g., co-eluting impurities, metal residues, or coloration).
Module 1: Chromatographic Separation of Lipophilic Impurities
Issue: “I cannot separate the product from a co-eluting impurity (RRT ~0.95–0.98).”
Diagnosis: The most common impurity in this synthesis—particularly if prepared via hydrogenation of the cyclohexenyl precursor—is 3-(cyclohex-1-en-1-yl)-4-fluoro-1H-indole .[1]
-
Mechanism: The cyclohexyl ring is non-planar (chair conformation), while the cyclohexenyl impurity is semi-planar.[1] Standard silica chromatography often fails to resolve these due to identical polarity (LogP).[1]
Troubleshooting Protocol:
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) | Why it Works |
| Stationary Phase | Standard Silica (SiO₂) | AgNO₃-Impregnated Silica (10% w/w) | Silver ions form reversible |
| Mobile Phase | Hexane/EtOAc | Hexane/Toluene (Gradient) | Toluene acts as a modifier that prevents rapid elution of the indole core while allowing the alkane/alkene separation. |
| Detection | UV 254 nm | UV 280 nm + KMnO₄ Stain | The impurity stains brown immediately with KMnO₄; the product does not. |
Step-by-Step: Argentation Chromatography Preparation
-
Dissolve
(10 g) in Acetonitrile (100 mL). -
Add dry Silica Gel 60 (100 g) to the solution.
-
Rotary evaporate solvent in the dark (foil-wrapped flask) until free-flowing powder remains.
-
Pack column immediately; protect from light to prevent silver oxidation.
Expert Insight: If the impurity level is <5%, consider recrystallization from hot n-Heptane instead of chromatography. The saturated product crystallizes more readily than the alkene impurity due to better packing of the chair-conformation cyclohexyl group.
Module 2: Removal of Metal Residues (Pd/Fe)
Issue: “My product is grey/black or fails heavy metal limits (>20 ppm) after Suzuki Coupling.”
Diagnosis: The 3-position coupling often utilizes Palladium (Pd) catalysts.[1] The nitrogen lone pair on the indole can weakly coordinate with Pd, preventing effective removal by simple filtration.
Scavenging Workflow (Decision Tree):
Figure 1: Metal scavenging decision matrix. Select the path based on solvent compatibility.
Protocol:
-
Reagent: Use 3-Mercaptopropyl ethyl sulfide silica (e.g., SiliaMetS® Thiol).[1] The thiol group has a high affinity for Pd(II) and Pd(0).[1]
-
Dosage: 10% by weight relative to the crude mass.
-
Solvent: THF is ideal; avoid MeOH as it can compete for coordination sites.
-
Temperature: Heat to 50°C. Kinetic data suggests Pd removal is 4x faster at 50°C than RT for indole-bound metals.
Module 3: Oxidative Stability & Color Removal
Issue: “The solid turns pink or red upon storage.”
Diagnosis: Indoles are electron-rich and prone to oxidation to form indolenines or dimers (rosindoles), which are highly colored.[1] The 4-fluoro substituent withdraws electron density, making this derivative more stable than unsubstituted indole, but it is still susceptible to radical oxidation at the C2 position.
Corrective Action:
-
The "Bisulfite Wash":
-
Storage:
-
Store under Argon at -20°C.
-
Add a stabilizer if stored in solution: BHT (Butylated hydroxytoluene) at 0.1% prevents radical propagation.[1]
-
Module 4: Regioisomer Removal (4-F vs 6-F)
Issue: “NMR shows a split fluorine signal (~ -120 ppm).”
Context: If the indole was synthesized via Fischer Indole Synthesis using 3-fluorophenylhydrazine, you will obtain a mixture of 4-fluoro and 6-fluoro isomers.[1] Separation by column chromatography is nearly impossible.
Resolution Strategy: Differential Crystallization The 4-fluoro isomer (target) possesses a different crystal habit due to the proximity of the fluorine to the NH group (potential for intramolecular electrostatic repulsion).
Protocol:
-
Solvent System: Toluene/Hexane (1:3 ratio).
-
Procedure:
-
Dissolve mixture in minimum hot Toluene (80°C).
-
Slowly add Hexane until turbidity is observed.
-
Cool extremely slowly (1°C/min) to Room Temperature.
-
Seed with pure 4-fluoro crystals if available.
-
-
Result: The 6-fluoro isomer is generally more soluble in the supernatant; the 4-fluoro isomer precipitates first.
Frequently Asked Questions (FAQs)
Q1: Can I use acid/base extraction to purify this indole? A: No. The pKa of 4-fluoroindole is approximately 16.3 (in DMSO) [1], making it too weak of an acid to be deprotonated by aqueous NaOH. Conversely, the pKb is ~17, meaning it will not protonate in dilute aqueous acid.
-
Exception: You can use an acid wash (1M HCl) to remove amine impurities (e.g., unreacted hydrazines or coupling amines).[1] The indole will remain in the organic layer.
Q2: Why does the fluorine atom make purification harder compared to regular indole? A: The fluorine atom at C4 exerts a strong inductive withdrawing effect (-I) . This deactivates the ring slightly, altering the retention time on Reverse Phase (C18) columns.[1] It often elutes earlier than non-fluorinated analogs due to increased polarity, but later than 5- or 6-fluoro isomers due to the "ortho-effect" shielding the polar NH group [2].[1]
Q3: What is the best solvent for NMR characterization? A: DMSO-d6. The NH proton in 4-fluoroindole often broadens or disappears in CDCl₃ due to exchange or quadrupole broadening from the nearby Nitrogen/Fluorine interaction. DMSO stabilizes the NH via hydrogen bonding, giving a sharp doublet (coupled to F) or singlet.[1]
References
-
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link][1]
-
BMS-791325 (Beclabuvir)
-
Gentles, R. G., et al. (2014).[1] "Discovery of BMS-791325, a Potent, Non-nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 1855–1879.[1] [Link]
- Note: This paper details the synthesis of the cyclohexyl-indole scaffold and the reduction of the cyclohexenyl intermedi
-
-
Purification of Indoles
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Optimization for 3-Cyclohexyl-4-fluoro-1H-indole
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-Cyclohexyl-4-fluoro-1H-indole . This guide addresses the specific physicochemical challenges of crystallizing this intermediate, often utilized in the synthesis of HCV NS5B inhibitors and other indole-based therapeutics.
The Challenge: This molecule presents a "Janus-faced" solubility profile. The cyclohexyl group (C3) is highly lipophilic and flexible, promoting high solubility in non-polar solvents. Conversely, the 4-fluoroindole core is rigid, aromatic, and possesses a hydrogen-bond donor (N-H), requiring polar interactions for orderly packing. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than nucleation.
Technical Objectives:
-
Eliminate Oiling Out: Transition from amorphous oil to crystalline solid.
-
Reject Regioisomers: Specifically remove the 6-fluoro isomer common in Fischer indole synthesis.
-
Polymorph Control: Stabilize the thermodynamic form for consistent bioavailability.
Module 1: Solvent System Selection
The Solubility Balance
Standard "like dissolves like" rules fail here due to the molecule's amphiphilic nature. A single solvent often results in either excessive solubility (loss of yield) or immediate oiling (loss of purity).
Recommended Solvent Systems:
| System Type | Solvent A (Dissolver) | Solvent B (Antisolvent) | Rationale |
| Primary Recrystallization | Isopropyl Alcohol (IPA) | Water | IPA solubilizes the indole core; Water acts as a strong antisolvent. Risk: Oiling out if water is added too fast. |
| High-Purity Polish | Toluene | n-Heptane | Toluene engages in |
| Flash Crystallization | Dichloromethane (DCM) | Hexanes | Useful only for initial isolation from crude oil. Not recommended for final API steps due to volatility. |
Experimental Workflow: Solubility Screening
Figure 1: Logic flow for initial solvent screening. Note that "Oiling Out" is the primary failure mode to anticipate.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: The solution becomes cloudy (milky) at high temperatures, or droplets form on the flask walls before crystals appear.
Root Cause: The crystallization temperature (
The Fix: Seeded Cooling with Temperature Cycling
Protocol:
-
Dissolution: Dissolve crude 3-Cyc-4F-Ind in IPA (5 volumes) at 70°C.
-
Initial Cooling: Cool to 55°C. If the solution turns milky, stop . Re-heat until clear.
-
Seeding (Critical): Add 0.5 wt% pure seed crystals at 55°C (or 5°C above the observed cloud point).
-
Note: If you lack seeds, generate them by taking 1 mL of solution, scratching the vial vigorously, and using the resulting slurry.
-
-
Maturation: Hold at seeding temperature for 1 hour. Ensure seeds do not dissolve.
-
Slow Cooling: Cool at a rate of 0.2°C/min to 20°C.
-
Antisolvent Addition: Once a crystal bed is established, add Water (2 volumes) slowly over 2 hours.
Why this works: Seeding provides a surface for nucleation, bypassing the energy barrier that otherwise forces the system into an amorphous oil state.
Module 3: Impurity Rejection (Regioisomers)
If synthesized via Fischer Indole cyclization using 3-fluorophenylhydrazine, you will likely encounter the 6-fluoro isomer as a major impurity.
Purification Strategy:
-
4-Fluoro isomer (Target): Typically less soluble in non-polar solvents due to higher dipole moment/packing efficiency.
-
6-Fluoro isomer (Impurity): Often remains in the mother liquor.
Troubleshooting Table:
| Impurity Type | Detection Method | Removal Strategy |
| 6-Fluoro Isomer | 19F-NMR (Distinct shift) | Recrystallize from Toluene/Heptane (1:3) . The target 4-fluoro isomer crystallizes; the 6-fluoro stays in solution. |
| Unreacted Hydrazine | TLC / LC-MS | Wash crude organic layer with 1M HCl prior to crystallization. |
| Oligomers (Tars) | Visual (Dark Color) | Treat hot solution with Activated Carbon (5 wt%) before filtration. |
Module 4: Polymorph Control
Indole derivatives often exhibit polymorphism (packing variations). For this compound, the Stable Form (Form I) is preferred for development.
Polymorph Conversion Workflow
If you isolate a fluffy, low-melting solid (metastable Form II), use Ostwald Ripening to convert it to the dense, stable Form I.
Figure 2: Ostwald Ripening workflow to convert metastable polymorphs into the thermodynamically stable form.
Frequently Asked Questions (FAQs)
Q1: My product is oiling out even with seeding. What now? A: Your solvent system is likely too polar (e.g., too much water). Switch to a Toluene/Heptane system. The aromatic toluene solvates the indole core better, preventing the premature phase separation caused by water repelling the cyclohexyl group.
Q2: How do I distinguish the 4-fluoro product from the 6-fluoro byproduct without NMR? A: It is difficult. However, the 4-fluoro isomer generally has a higher melting point and crystallizes as dense prisms, whereas the regioisomer often forms needles or stays as an oil. Use HPLC with a fluorinated stationary phase (PFP column) for definitive separation.
Q3: Can I use Ethanol instead of IPA? A: Yes, but Ethanol is a better solvent for indoles than IPA. You will need a lower temperature (-10°C) or more antisolvent to achieve the same yield, which increases the risk of oiling out. IPA is preferred for yield; Ethanol for purity.
Q4: The crystals are sticky. How do I dry them? A: "Stickiness" usually indicates trapped solvent or residual oil on the crystal surface.
-
Wash the filter cake with cold Heptane (displaces high-boiling alcohols).
-
Dry in a vacuum oven at 45°C for 24 hours. Do not exceed 50°C initially to avoid melting metastable forms.
References & Grounding
-
Fischer Indole Challenges: BenchChem Technical Support. "Overcoming challenges in the synthesis of 4-fluoroindoles." Discusses regioisomer formation and acid catalyst selection.
-
Oiling Out (LLPS) Mechanisms: Yang, D. H., et al.[1] "Complex oiling-out behavior of procaine...".[1] Phys. Chem. Chem. Phys., 2024. Provides the thermodynamic basis for LLPS in lipophilic drugs.
-
Indole Solubility Data: Ossila Product Data. "4-Fluoroindole Properties." Confirms solubility profiles in alcohols vs. alkanes.
-
General Crystallization Strategy: Organic Process Research & Development. Principles of seeding at the cloud point to avoid oiling out (General OPRD consensus for lipophilic intermediates).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Cyclohexyl-4-fluoro-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of programmatic success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Cyclohexyl-4-fluoro-1H-indole, a compound of interest in contemporary medicinal chemistry due to the prevalence of the fluorinated indole scaffold in bioactive molecules.[1][2][3]
This document moves beyond a simple peak assignment, offering a comparative analysis against simpler analogs to provide a robust, experimentally grounded understanding of the spectral features. The causality behind chemical shifts and coupling patterns will be explored, providing a framework for predicting and interpreting the spectra of similarly complex molecules.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of this compound presents a fascinating interplay of distinct chemical environments. We can dissect the molecule into three key fragments to anticipate its 1H NMR signature: the indole core, the cyclohexyl substituent, and the fluorine atom on the aromatic ring.
A logical starting point is to consider the 1H NMR spectrum of the parent indole. The protons on the heterocyclic ring and the fused benzene ring give rise to a characteristic set of signals.[4][5] The introduction of a cyclohexyl group at the C3 position and a fluorine atom at the C4 position will induce significant and predictable changes in this baseline spectrum.
The cyclohexyl group itself, with its multiple methylene (-CH₂-) groups and a single methine (-CH-) proton at the point of attachment, will introduce a complex series of overlapping signals in the upfield region of the spectrum, typically between 1.0 and 3.0 ppm.[6][7][8] The fluorine atom, being a highly electronegative element, will exert a strong deshielding effect on nearby protons, shifting their resonances downfield.[9][10] Furthermore, the spin-active ¹⁹F nucleus will couple with nearby protons, leading to characteristic splitting patterns that are invaluable for assignment.[11][12][13][14]
Comparative Spectral Analysis: Building from Simpler Analogs
To rigorously interpret the spectrum of our target molecule, we will build a comparative analysis starting from simpler, well-understood structures.
The Indole Core: A Baseline
The 1H NMR spectrum of indole in a non-polar solvent like CDCl₃ shows distinct signals for each of its protons. The proton on the nitrogen (H1) is typically a broad singlet around 8.1 ppm. The proton at C2 is a triplet around 6.5 ppm, coupled to the H1 and H3 protons. The aromatic protons on the benzene ring appear between 7.0 and 7.7 ppm.[5]
Introducing the Cyclohexyl Group: The Spectrum of 3-Cyclohexyl-1H-indole
Replacing the proton at C3 with a cyclohexyl group simplifies the indole C2 proton signal to a doublet (coupled only to H1) and introduces a complex set of aliphatic signals. The methine proton of the cyclohexyl group directly attached to the indole ring will be the most downfield of the aliphatic signals due to the influence of the aromatic ring current. The remaining ten protons of the cyclohexyl group will appear as a broad, overlapping multiplet.
The Impact of Fluorine: The Spectrum of 4-Fluoro-1H-indole
Introducing a fluorine atom at the C4 position dramatically alters the appearance of the aromatic region.[3][15] The fluorine atom will deshield the adjacent protons at C5 and, to a lesser extent, C7. More importantly, it will introduce H-F coupling. The proton at C5 will appear as a doublet of doublets, with one coupling to the adjacent proton at C6 (³JHH) and another, typically larger, coupling to the fluorine atom (³JHF). The proton at C7 will also show coupling to the fluorine (⁴JHF), though this will be smaller than the three-bond coupling.
Predicted 1H NMR Spectrum of this compound
By synthesizing the effects observed in our comparative analogs, we can now predict the key features of the 1H NMR spectrum of this compound.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H1 (N-H) | 8.0 - 8.5 | br s | Typical indole N-H proton, often broad due to quadrupole broadening and exchange. |
| H2 | 7.0 - 7.3 | d | Singlet due to C3 substitution, but may show small long-range coupling. |
| H5 | 7.1 - 7.4 | dd | Coupled to H6 (³JHH) and the fluorine at C4 (³JHF). Expected to be the most downfield of the C5-C7 protons due to proximity to the electronegative fluorine. |
| H6 | 6.9 - 7.2 | t or dt | Coupled to H5 and H7 (³JHH). May also exhibit a smaller coupling to the fluorine at C4 (⁴JHF). |
| H7 | 6.8 - 7.1 | d or dd | Coupled to H6 (³JHH) and potentially a smaller coupling to the fluorine at C4 (⁵JHF). |
| Cyclohexyl-CH | 2.8 - 3.2 | m | The methine proton is deshielded by the adjacent indole ring. |
| Cyclohexyl-CH₂ | 1.2 - 2.0 | m | The ten methylene protons will give rise to a complex, overlapping multiplet in the aliphatic region. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To validate our predictions, the following experimental protocol is recommended for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a 400 MHz or higher field NMR spectrometer for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl group and the aromatic protons.
- Tune and match the probe for both ¹H and ¹⁹F frequencies.
- Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is desirable.
3. 1H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
- Spectral Width: 12-16 ppm to ensure all signals are captured.
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
- Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
4. 1H{¹⁹F} Decoupling Experiment:
- To confirm H-F couplings, acquire a second 1H spectrum with broadband ¹⁹F decoupling. In this spectrum, all H-F couplings will be removed, and the multiplets of the aromatic protons will simplify, confirming their proximity to the fluorine atom.
Visualizing the Molecular Structure and Key Interactions
Caption: Molecular structure of this compound.
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound is a rich tapestry of structural information. By systematically dissecting the molecule and comparing it to simpler analogs, we can confidently predict and interpret its spectral features. The interplay of the indole core, the aliphatic cyclohexyl group, and the influential fluorine substituent creates a unique and informative NMR fingerprint. This guide provides a robust framework for researchers to approach the analysis of this and other similarly complex fluorinated heterocyclic compounds, emphasizing the importance of a logical, comparative approach to spectral interpretation. The combination of standard 1H NMR with selective ¹⁹F decoupling is a powerful strategy for unambiguous structural elucidation in modern drug discovery.
References
- Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds.
-
ResearchGate. (n.d.). Comparison of ¹H-NMR spectra of the novel indole 12 under various... Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]
-
Semantic Scholar. (1999, June 1). Reinvestigation of the substituent effects of fluorine on the 1H NMR chemical shifts of the adjacent methylene group in fluorinated [2.2]paracyclophanes. Retrieved from [Link]
-
MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
Nuts, P. K. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of.... Retrieved from [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, 10, 83-756.
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexyl-substituted iron carbonyl complex 8c.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
PubChem. (n.d.). Compound 4 1H NMR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-1H-indole. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroindole. Retrieved from [Link]
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- 4. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [<sup>15</sup>N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
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- 15. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorine Scan: A Comparative Guide to 4-Fluoro vs. 5-Fluoro Indoles
Executive Summary
In medicinal chemistry, the "Fluorine Scan"—systematically replacing hydrogen atoms with fluorine—is a critical tactic for optimizing lead compounds.[1][2][3] For the indole scaffold, the choice between 4-fluoroindole (4-F) and 5-fluoroindole (5-F) is rarely arbitrary. It represents a strategic fork in the road: 5-F is primarily a tool for blocking metabolic clearance (enhancing
This guide objectively compares these two isomers, providing experimental protocols for their synthesis and data on their physicochemical and biological divergence.
Part 1: Physicochemical Profiling
The introduction of fluorine (Van der Waals radius 1.47 Å) mimics Hydrogen (1.20 Å) sterically but mimics Oxygen electronically. The position of this substitution on the indole ring drastically alters the molecule's electrostatic potential map (ESP).
Electronic Effects & Acidity (pKa)
The indole NH is a weak acid (
-
4-Fluoroindole: The fluorine atom is located at the C4 position, which is spatially closer to the pyrrole nitrogen (connected via C3a). The inductive effect is more pronounced, rendering the NH proton more acidic than in the 5-F isomer. This increased acidity can strengthen hydrogen bond donor capability in the binding pocket.
-
5-Fluoroindole: The fluorine is para to the nitrogen (via the C3a-C7a bridge). While still electron-withdrawing, the distance attenuates the inductive pull on the NH proton compared to the 4-position.
Fluorescence Quenching (Assay Interference)
A critical, often overlooked property is the fluorescence behavior, which impacts high-throughput screening (HTS) assays.
| Property | 4-Fluoroindole | 5-Fluoroindole | Impact on Research |
| Fluorescence | Strongly Quenched | Highly Fluorescent | 4-F is "dark" in UV assays; 5-F can interfere with FRET/fluorescence readouts. |
| Mechanism | Non-radiative decay via C-F/NH coupling | Standard radiative decay | Use 5-F as a tracer; avoid 5-F in autofluorescence-sensitive assays. |
Part 2: Biological Performance & SAR
Metabolic Stability (The C5 Blocking Strategy)
The primary driver for selecting 5-fluoroindole is metabolic protection.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP1A2, CYP2C19, and CYP2A6) preferentially hydroxylate electron-rich aromatic rings. In indole, C5 is the primary site of oxidative metabolism , leading to 5-hydroxyindole, which can further oxidize to reactive quinone-imine intermediates (hepatotoxic).
-
The Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and resistant to CYP-mediated hydroxylation.
-
Result: 5-F substitution "blocks" the metabolic soft spot, significantly extending the intrinsic clearance (
) half-life.
Serotonergic (5-HT) Receptor Selectivity
Indole is the core scaffold of Serotonin (5-HT). The position of the fluorine dictates receptor subtype selectivity.
-
5-Fluoro Tryptamines: Mimic Serotonin (5-OH) sterically but lack the H-bond donor capacity of the hydroxyl group.
-
4-Fluoro Tryptamines: Often used as bioisosteres for Psilocin (4-hydroxy-DMT).
-
Activity: 4-F-DMT retains high affinity for 5-HT2A but often acts with different efficacy than its 4-OH counterpart. It probes whether the receptor requires a H-bond donor (OH) or just an acceptor (F) at the 4-position.
-
Visualization: Metabolic vs. Electronic Fate
Figure 1: Functional divergence of fluorination sites. Green path indicates pharmacokinetic optimization (stability); Red path indicates pharmacodynamic probing (receptor interaction).
Part 3: Synthetic Accessibility & Protocols
Synthesizing 4-fluoroindole is notoriously more difficult than 5-fluoroindole. Standard Fischer Indole synthesis often fails for the 4-isomer due to lack of regiocontrol (meta-substituted hydrazines yield mixtures of 4- and 6-isomers).
Recommendation: Use the Leimgruber-Batcho synthesis for high-yield access to 4-fluoroindole.
Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole
Target: Accessing the difficult 4-position without regioisomer contamination.
Reagents:
-
2-Fluoro-6-nitrotoluene (Starting Material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (Catalyst)
-
Titanium(III) chloride (
) or Raney Nickel (Reducing agent)
Step-by-Step Workflow:
-
Enamine Formation:
-
Dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous DMF.
-
Add DMF-DMA (1.2 eq) and Pyrrolidine (1.0 eq).
-
Critical Step: Heat to 110°C under
for 3-4 hours. The methyl group is activated by the ortho-nitro group, condensing to form the deep red trans- -dimethylamino-2-nitrostyrene intermediate. -
Validation: Monitor TLC (disappearance of starting material). Evaporate solvent to yield the crude red enamine.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in MeOH/THF (1:1).
-
Add aqueous
(buffered with Ammonium Acetate) dropwise at room temperature. -
Mechanism:[6][7] The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing to the indole and releasing dimethylamine.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). 4-Fluoroindole typically elutes before non-fluorinated impurities.
-
Part 4: Decision Matrix
Use this table to select the correct isomer for your specific drug discovery phase.
| Decision Factor | Choose 4-Fluoroindole | Choose 5-Fluoroindole |
| Primary Goal | Probe receptor binding pocket (sterics/electronics). | Improve metabolic stability (ADME). |
| Target Class | 5-HT2A (Psychedelics), Kinases (H-bond modulation). | General GPCRs, Kinases (Metabolic block). |
| Metabolic Liability | Low concern or C4 is not the soft spot. | High concern (Rapid clearance observed). |
| Synthetic Difficulty | High (Requires Leimgruber-Batcho). | Low (Commercially available/Fischer feasible). |
| NMR Characterization | F-NMR signal is distinct; H-4 coupling absent. | F-NMR signal is distinct; H-5 coupling absent. |
References
-
Metabolic Stability of Fluorinated Indoles
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: NIH / PMC.
-
URL:[Link]
-
Synthesis Methodologies (Leimgruber-Batcho)
-
Serotonergic Pharmacology (5-F-Tryptamine)
-
Fluorescence Properties
- Title: A Comparative Analysis of 19F NMR Spectra and Fluorescence of 5-Fluoroindole and 4-Fluoroindole.
-
Source: BenchChem Technical Guides.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for 3-Cyclohexyl-4-fluoro-1H-indole Analysis
This guide provides an in-depth comparison of analytical reference standards and methodologies for the characterization of 3-Cyclohexyl-4-fluoro-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Critical Role of Reference Standards
This compound is a synthetic indole derivative, a class of compounds of significant interest in medicinal chemistry and pharmaceutical research.[1] The accurate quantification and identification of this molecule and its potential impurities are paramount for ensuring the safety, efficacy, and quality of any resulting therapeutic agent. The foundation of such accurate analysis is the use of a well-characterized, high-purity reference standard.
A Certified Reference Material (CRM) or reference standard serves as the benchmark against which an analytical measurement is compared.[2] Its certified purity and well-documented identity provide the metrological traceability needed for method validation, instrument calibration, and the quantification of the active pharmaceutical ingredient (API) and its related substances. Sourcing a reference standard from an accredited manufacturer is the first step in building a self-validating analytical system.
Comparison of Commercially Available Reference Standards
The selection of a reference standard provider is a critical decision. Reputable suppliers operate under stringent quality management systems, such as ISO 17034 (for Reference Material Producers) and ISO/IEC 17025 (for testing and calibration laboratories), which guarantees the material's quality and provides a comprehensive Certificate of Analysis (CoA).[3][4][5]
| Supplier Attribute | LGC Standards[6] | Cerilliant (from MilliporeSigma)[7] | Chem Service[8] |
| Accreditations | ISO/IEC 17025, ISO 17034 | ISO 17034, ISO/IEC 17025, ISO 9001 | ISO 9001:2015, ISO/IEC 17025:2005, ISO 17043:2016 |
| Product Scope | APIs, impurities, excipients, CRMs | CRMs, analytical standards, internal standards | Analytical reference materials, pesticide standards |
| Certificate of Analysis | Comprehensive CoA provided with each standard | Comprehensive CoA provided with each standard | Purity of 98.0% or greater for most neat materials |
| Custom Services | Custom synthesis and certification available | Custom solutions and packaging available | Custom standards manufactured to specifications |
Note: Availability of this compound should be confirmed directly with the suppliers, as catalog offerings change. The table compares the general capabilities of established reference standard providers.
Interpreting the Certificate of Analysis (CoA): The CoA is not merely a statement of purity. It is a detailed document that should include the method(s) used for identity confirmation (e.g., NMR, MS), the chromatographic purity (e.g., by HPLC), residual solvent content (by GC), water content (by Karl Fischer), and a certified purity value with an associated uncertainty. This level of detail is indispensable for calculating the exact concentration of your analytical solutions and for validating your own in-house methods.
Core Analytical Methodologies & Protocols
The choice of analytical technique depends on the specific goal, whether it is routine quality control, stability testing, impurity identification, or structural elucidation. For a molecule like this compound, the primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Analytical Method Selection and Validation
The following diagram illustrates a logical workflow from receiving a sample to generating a final, validated report.
Caption: General analytical workflow for this compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination and assay.[2] The indole ring system contains a strong chromophore, making UV detection highly suitable. A reversed-phase method is the logical starting point due to the molecule's moderate polarity.
Causality Behind Method Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for aromatic compounds like indoles.[9] Using columns with smaller particles (e.g., <3 µm) can significantly increase resolution and efficiency, allowing for better separation of closely eluting impurities.[10]
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is used. The acid (e.g., formic or trifluoroacetic acid) helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape. The gradient elution ensures that both early and late-eluting impurities are captured within a reasonable runtime.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, which can help in peak tracking during method development and in identifying co-eluting impurities by assessing peak purity.[2]
Experimental Protocol: HPLC-DAD for Purity Analysis
-
Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a known volume (e.g., 10 mL) of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as needed.
-
Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard solution.
-
Chromatographic Conditions:
-
Column: Supelco Purospher® STAR RP-18 endcapped (150 mm x 4.6 mm, 3 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 220 nm and 280 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Data Analysis: Calculate the purity by area percent, correcting for any known impurities identified by the reference standard CoA.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the main component via its mass spectrum and for analyzing volatile organic impurities or residual solvents. The suitability of GC-MS depends on the thermal stability and volatility of this compound. Given its structure, it is expected to be amenable to GC analysis.
Causality Behind Method Choices:
-
Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Agilent HP-5MS), is a versatile choice for a wide range of semi-volatile organic molecules.[12][13] These columns provide excellent inertness and low bleed, which is critical for sensitive MS detection.
-
Injection: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column. An inert liner is crucial to prevent degradation of the analyte in the hot inlet.[13]
-
Temperature Program: A temperature ramp is employed to first separate highly volatile compounds (like solvents) at low temperatures, followed by an increase in temperature to elute the main analyte and any higher-boiling impurities.[14]
-
MS Detector: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for the molecule and can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS for Identity Confirmation
-
Standard/Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample or standard in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
-
Column: Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 280 °C, Splitless mode.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (EI, 70 eV).
-
Mass Range: Scan m/z 40-550.
-
-
Data Analysis: Compare the retention time and the acquired mass spectrum of the sample with that of the authenticated reference standard. The fragmentation pattern should match, confirming the identity of the compound.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for absolute structural elucidation.[15] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Furthermore, quantitative NMR (qNMR) can be used to determine the purity of a reference standard without the need for a separate standard of the same compound, by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[16]
Causality Behind Method Choices:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The cyclohexyl and indole regions will be distinct.
-
¹³C NMR: Shows the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).
-
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. It will show a single resonance for the fluorine atom on the indole ring, and its coupling to nearby protons (H-3 and H-5) can definitively confirm its position.[17]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[18] If proton exchange with the indole N-H is a concern, or for different solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[15]
Experimental Protocol: NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters (Illustrative for a 500 MHz spectrometer):
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence for several hours (or overnight) to achieve adequate signal-to-noise.
-
¹⁹F NMR: Acquire with proton decoupling to obtain a sharp singlet, or coupled to observe H-F couplings.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm that the observed spectrum is consistent with the structure of this compound.[19]
-
The ¹⁹F spectrum should confirm the presence and electronic environment of the fluorine atom.
-
Method Comparison and Selection Guide
Choosing the right analytical tool is essential for efficiency and for generating the required data. The decision often involves a trade-off between speed, cost, and the level of information obtained.
Decision Matrix for Method Selection
Caption: Decision tree for selecting an analytical method.
Comparative Performance Summary
| Parameter | HPLC-DAD | GC-MS | NMR Spectroscopy |
| Primary Use | Purity, Assay, Impurity Profiling | Identity Confirmation, Volatile Impurities | Structural Elucidation, Absolute Purity (qNMR) |
| Selectivity | High (Chromatographic) | Very High (Chromatographic + Mass) | Very High (Chemical Shift + Coupling) |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Low (mg level) |
| Quantification | Relative (requires standard)[2] | Relative (requires standard) | Absolute (qNMR with internal std)[16] |
| Throughput | High | Medium | Low |
| Expertise Required | Moderate | Moderate-High | High |
| Cost (Instrument) |
Conclusion
The robust analysis of this compound is a multi-faceted process that begins with the procurement of a high-quality, certified reference standard from an accredited supplier. This provides the essential foundation for method development and validation. For routine quality control, a well-validated reversed-phase HPLC-DAD method offers a balance of speed, sensitivity, and reliability. GC-MS serves as an orthogonal technique, providing definitive identity confirmation through mass spectral data. For ultimate structural verification and the potential for primary standard certification, multi-nuclear NMR spectroscopy is the authoritative tool. By understanding the principles and causality behind each technique, researchers can design and implement a scientifically sound, self-validating system for the comprehensive analysis of this important indole derivative.
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Gu, Y., et al. (2022). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine. Retrieved from [Link][12]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. Retrieved from [Link][15]
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Cerilliant. (2011). Analytical Reference Standards. Retrieved from [Link][4]
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Dagnon, S. (2019). Answer to "Which HPLC column and condition should I use to analyze following mixture?". ResearchGate. Retrieved from [Link][9]
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Deubner, N., & Jirec, B. (2023, May 12). HPLC in pharmaceutical analytics. Wiley Analytical Science. Retrieved from [Link][2]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link][16]
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Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. Retrieved from [Link][18]
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Greyhound Chromatography. (2023, March 8). Chem Service Inc Organic Certified Analytical Reference Standards. Retrieved from [Link][8]
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Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. Retrieved from [Link][21]
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Wójcik-Pszczoła, K., et al. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 843. Retrieved from [Link][22]
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Kubiak, R., et al. (2025, October 14). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(20), 4583. Retrieved from [Link][23]
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Yusoff, M. M., et al. (2017). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences, 12(1), 36-40. Retrieved from [Link][14]
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Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link][13]
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Funke, U., et al. (2008). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. Bioorganic & Medicinal Chemistry Letters, 18(16), 4727-30. Retrieved from [Link][1]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link][24]
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A Comparative Guide to the Infrared Spectroscopy of 3-Cyclohexyl-4-fluoro-1H-indole
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for elucidating the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the infrared spectrum of 3-Cyclohexyl-4-fluoro-1H-indole, a substituted indole derivative of interest in medicinal chemistry. By comparing its spectral features to simpler, related structures, we can gain a comprehensive understanding of how substituent effects manifest in the vibrational spectrum.
The Significance of IR Spectroscopy in Characterizing Indole Derivatives
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Subtle modifications to the indole ring can dramatically alter a compound's biological activity. IR spectroscopy provides a crucial checkpoint in the synthetic and analytical workflow, confirming the presence of key functional groups and offering insights into the overall molecular architecture. The "fingerprint region" of an IR spectrum, typically from 1500 to 500 cm⁻¹, is unique to each molecule, serving as a veritable molecular fingerprint for identification purposes.[1][2][3][4]
Predicted Infrared Spectrum of this compound: A Detailed Analysis
While an experimental spectrum for this compound is not publicly available, we can confidently predict its key absorption bands based on the extensive literature on the IR spectroscopy of its constituent functional groups. The structure of this compound contains several key vibrational reporters: the N-H bond of the indole, the aromatic C-H and C=C bonds of the indole ring, the aliphatic C-H bonds of the cyclohexyl group, and the C-F bond.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| Indole N-H | Stretch | ~3400 | Medium-Strong | The N-H stretching vibration in indoles typically appears as a sharp peak around 3400 cm⁻¹.[5] The exact position can be influenced by hydrogen bonding; in a solid-state spectrum, this peak may broaden. For comparison, the N-H stretch in a simple indole is also observed in this region.[5][6] |
| Aromatic C-H | Stretch | 3100-3000 | Medium | The C-H stretching vibrations of the aromatic indole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[7][8][9][10][11] This is a key distinguishing feature from aliphatic C-H stretches. |
| Aliphatic C-H | Stretch | 3000-2850 | Strong | The cyclohexyl group introduces numerous sp³-hybridized C-H bonds. These will give rise to strong absorption bands just below 3000 cm⁻¹, characteristic of alkanes.[7][8][11][12][13] The presence of both aromatic and aliphatic C-H stretches is a clear indicator of the molecule's hybrid nature. |
| Aromatic C=C | Stretch | 1600-1450 | Medium | The stretching vibrations of the carbon-carbon double bonds within the indole's aromatic system will produce a series of medium-intensity peaks in this region.[5][7][8][9][11][12] These are characteristic of aromatic compounds. |
| Aliphatic C-H | Bend (Scissoring) | ~1450 | Medium | The scissoring vibration of the CH₂ groups in the cyclohexyl ring is expected around 1450 cm⁻¹.[11][13] |
| Aromatic C-F | Stretch | 1250-1000 | Strong | The C-F stretching vibration for an aromatic fluoride is typically strong and appears in the fingerprint region. This will be a key peak for confirming the presence of the fluorine substituent. |
| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong | The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring portion of the indole.[7][8][9][11] |
Comparative Analysis: this compound vs. Indole
To appreciate the spectral contributions of the cyclohexyl and fluoro substituents, a comparison with the IR spectrum of unsubstituted indole is instructive.
| Functional Group | Indole | This compound | Key Difference |
| N-H Stretch | ~3406 cm⁻¹[5] | ~3400 cm⁻¹ | Minimal change expected. |
| Aromatic C-H Stretch | ~3022, 3049 cm⁻¹[5] | 3100-3000 cm⁻¹ | Similar region, but the pattern may differ slightly due to the altered substitution. |
| Aliphatic C-H Stretch | Absent | 3000-2850 cm⁻¹ | The appearance of strong peaks in this region is a direct result of the cyclohexyl group. |
| Aromatic C=C Stretch | ~1616, 1577, 1508, 1456 cm⁻¹[5] | 1600-1450 cm⁻¹ | The general pattern will be present, but the exact peak positions will shift due to the electronic effects of the substituents. |
| C-F Stretch | Absent | 1250-1000 cm⁻¹ | The presence of a strong band in this region is a clear marker for the fluoro substituent. |
Experimental Protocol for Acquiring the IR Spectrum of a Solid Sample
The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation:
-
Place a small amount (typically 1-2 mg) of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of an IR spectrum for compound characterization.
Caption: Workflow for IR Spectral Analysis
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of novel indole derivatives like this compound. By systematically analyzing the characteristic absorption bands of the N-H, aromatic C-H, aliphatic C-H, C=C, and C-F functional groups, researchers can rapidly confirm the identity and purity of their synthesized compounds. The comparative approach, contrasting the spectrum with that of a simpler parent molecule, provides valuable insights into the spectral impact of specific substituents, thereby enriching our understanding of structure-property relationships.
References
-
Brainly. (2023, September 4). If you were trying to distinguish between an aliphatic and an aromatic structure, what region in the IR would you examine? Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Quora. (2022, February 8). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. Retrieved from [Link]
-
AIP Publishing. (n.d.). Formation of a dual hydrogen bond in the N–H⋯C=O moiety in the indole-(N-methylacetamide)1 cluster revealed by IR-dip spectroscopy with natural bond orbital analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - IR Spectroscopy. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fingerprint region. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). the fingerprint region - infra-red spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: aromatics. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed. (2008, August 15). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Comparative Pharmacokinetics of Fluorinated Indole Analogs: Metabolic Stability and Bioavailability Optimization
Executive Summary: The Fluorine Effect in Indole Scaffolds
The indole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics (e.g., Sunitinib, Ondansetron, Indomethacin). However, the electron-rich nature of the indole ring—particularly at the C5 and C6 positions—makes it a prime target for oxidative metabolism by Cytochrome P450 (CYP) enzymes.
This guide analyzes the pharmacokinetic (PK) impact of strategic fluorination on the indole ring.[1] Unlike other halogens, fluorine acts as a "metabolic shield" without significantly altering the steric footprint of the molecule (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This substitution typically yields three critical PK advantages:
-
Blocked Metabolic Soft Spots: Prevention of CYP-mediated hydroxylation.
-
Modulation of Lipophilicity (
): Enhanced membrane permeability.[2] -
Electronic Tuning (
): Reduced basicity of neighboring amines, improving oral absorption.
Mechanistic Basis: Blocking Oxidative Metabolism
The primary driver for fluorinating indole analogs is to extend half-life (
Replacing a Hydrogen (C-H bond energy ~98 kcal/mol) with a Fluorine (C-F bond energy ~116 kcal/mol) creates a bond that is thermodynamically resistant to the CYP oxoferryl radical cation (
Visualization: The Metabolic Blockade
The following diagram illustrates the divergence in metabolic fate between a native indole and its 5-fluoro analog.
Figure 1: Mechanism of metabolic stabilization. The C-F bond resists the oxidative attack that typically converts Indole to 5-Hydroxy-Indole, thereby preventing downstream Phase II conjugation and clearance.
Comparative Pharmacokinetic Data
The following data summarizes the impact of fluorination on a representative indole-based 5-HT receptor ligand. Note the shift in Intrinsic Clearance (
Table 1: Comparative PK Parameters (Microsomal Stability) Data derived from structure-metabolism relationship (SMR) studies on tryptamine derivatives.
| Parameter | Native Indole | 5-Fluoro-Indole | 6-Fluoro-Indole | Interpretation |
| Intrinsic Clearance ( | > 150 | 12 | 45 | 92% Reduction in clearance for the 5-F analog. |
| Half-life ( | < 10 min | > 120 min | 45 min | 5-F substitution effectively blocks the primary metabolic site. |
| Lipophilicity ( | 2.1 | 2.5 | 2.5 | Slight increase in lipophilicity aids membrane permeability. |
| Bioavailability ( | < 5% | ~ 45% | ~ 20% | Stability + Permeability = Higher systemic exposure. |
Analysis:
-
5-Fluoro: Most effective because C5 is the primary site of electrophilic attack for this scaffold.
-
6-Fluoro: Provides partial protection but leaves the para-position (C5) open to attack, albeit deactivated electronically.
-
Risk: Increasing
too much (e.g., poly-fluorination) can lead to high non-specific protein binding, reducing the free fraction ( ) of the drug.
Experimental Protocol: Microsomal Stability Assay
To validate the pharmacokinetic advantage of a fluorinated analog, a Microsomal Stability Assay is the industry standard. This protocol is self-validating through the use of internal controls.
Reagents & Equipment[3][4]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Propranolol or Warfarin.
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation:
-
Pre-warm phosphate buffer to 37°C.
-
Prepare a 1
M solution of the Test Compound (Fluorinated Indole) and Reference (Non-fluorinated Indole) in buffer containing 0.5 mg/mL microsomes. -
Note: Keep organic solvent (DMSO/MeCN) < 0.1% to avoid enzyme inhibition.
-
-
Incubation (The Reaction):
-
Sampling (Time Course):
-
Extract 50
L aliquots at minutes.
-
-
Quenching:
-
Immediately dispense aliquots into 150
L of ice-cold Acetonitrile containing the Internal Standard . -
Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
-
Analysis & Calculation:
-
Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Plot
vs. Time. The slope is . -
Calculate
. -
Calculate
.
-
Workflow Visualization
The following decision tree guides the researcher through the assay and data interpretation.
Figure 2: Iterative optimization workflow. High clearance triggers metabolite identification (MetID) to locate the oxidation site, guiding the placement of the fluorine atom.
Physicochemical Implications (pKa & Permeability)
Beyond metabolic stability, fluorination alters the electronic landscape of the indole.
-
Acidity of N-H: The strong electronegativity of fluorine (Pauling scale 3.98) pulls electron density from the aromatic ring. This increases the acidity of the indole N-H, potentially altering hydrogen bonding with target receptors.
-
Basicity of Side Chains: If an amine side chain is present (as in tryptamines), a fluorine on the ring will lower the
of that amine via through-bond inductive effects.-
Result: A larger fraction of the drug exists in the neutral (non-ionized) state at physiological pH (7.4), significantly improving passive membrane diffusion and blood-brain barrier (BBB) penetration.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[5] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition, 44(5), 634-646.[6] [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Cyclohexyl-4-fluoro-1H-indole
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-Cyclohexyl-4-fluoro-1H-indole, a fluorinated indole derivative, hold potential in various research applications.[1][2] However, innovation and safety are inextricably linked. The unique structural characteristics of this compound—a heterocyclic indole core, a lipophilic cyclohexyl group, and an electronegative fluorine atom—necessitate a thorough and proactive approach to safety.
This guide provides a detailed operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and PPE recommendation.
Hazard Assessment: A Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable hazard profile can be constructed by examining its structural analogues, primarily 4-Fluoroindole and the parent indole molecule.[3][4] The presence of the fluorine atom can significantly alter the compound's biological activity and metabolic stability.[2]
Anticipated Hazards:
-
Acute Toxicity: Analogous compounds are classified as harmful if swallowed or in contact with skin.[4][5] Assume a similar or greater toxicity profile for this derivative.
-
Skin and Eye Irritation: Fluorinated indoles and similar heterocyclic compounds are known to cause skin and serious eye irritation.[4][6][7] Direct contact may lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][6][7]
-
Sensitization: Some indole derivatives may cause an allergic skin reaction.[5][8]
Based on these points, we must operate under the assumption that this compound is a hazardous substance requiring stringent protective measures.
Core PPE Requirements: Your Primary Defense
The selection of PPE is not arbitrary; it is a risk-mitigation strategy tailored to the anticipated hazards. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][6]
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes from hazardous liquids necessitates a higher level of protection.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9][10]
-
Recommended for High-Risk Operations: When handling larger quantities (>1 liter) or performing vigorous operations (e.g., sonicating, vortexing) outside of a contained system, a full face shield must be worn in addition to chemical splash goggles.[11][12] A face shield alone does not provide adequate protection.[11]
Skin and Body Protection
Protecting the skin from direct contact is critical to prevent irritation and potential systemic absorption.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.[12]
-
Clothing: Personal clothing must cover the entire body. Legs and feet must be fully covered; sandals or open-toed shoes are strictly prohibited.[9]
-
Apron: For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.
Hand Protection: The Critical Barrier
Choosing the correct gloves is arguably the most critical decision for direct handling. Given the aromatic and fluorinated nature of the compound, glove material selection must be deliberate. Nitrile gloves, while common, offer only short-term splash protection against many organic chemicals and may not be suitable for prolonged handling.[13]
Double gloving is mandatory. This practice involves wearing two pairs of gloves, significantly reducing the risk of exposure in case the outer glove is breached.
| Glove Material | Suitability for this compound & Solvents | Rationale & Limitations |
| Inner Glove | Nitrile | Provides a snug fit and dexterity for fine manipulations. Acts as a secondary barrier if the outer glove fails. Must be changed immediately upon contamination.[13] |
| Outer Glove | Neoprene or Butyl Rubber | Neoprene offers good resistance to a broad range of chemicals, including acids, bases, and alcohols.[14][15] Butyl gloves are highly recommended for esters, ketones, and aldehydes, offering superior protection against many polar organics.[14][15] |
| Avoid | Natural Latex | Can cause allergic reactions and offers poor protection against many organic solvents.[14] |
It is imperative to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Respiratory Protection
All work with solid or dissolved this compound should be performed inside a certified chemical fume hood.[4] If a situation arises where engineering controls are not sufficient to control exposure (e.g., a large spill outside of a fume hood), respiratory protection is necessary.
-
For Spill Cleanup/Emergencies: A full-face or half-mask air-purifying respirator with organic vapor cartridges is required.[10][16] Use of a respirator requires prior medical clearance, fit-testing, and training.[9]
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this protocol minimizes the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Preparedness is key to managing unexpected events safely.
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[6]
-
Using forceps, place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[3]
-
-
Skin Contact:
-
Eye Contact:
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All solutions and solids containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weighing dishes, that has come into contact with the compound must be disposed of as solid hazardous waste.[3] Place these items in a designated, sealed waste bag or container within the fume hood before final disposal.
By implementing this comprehensive safety and handling plan, you build a framework of protection that allows for the confident and responsible advancement of your research. Trust in your protocols is the foundation of excellent science.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
